5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid
Description
The exact mass of the compound this compound, 95% is 283.9807130 g/mol and the complexity rating of the compound is 313. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)-2-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO2/c14-10-3-1-8(6-11(10)15)7-2-4-12(16)9(5-7)13(17)18/h1-6H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXKDOTUCMUNTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)Cl)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588069 | |
| Record name | 3',4'-Dichloro-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926201-40-3 | |
| Record name | 3',4'-Dichloro-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Architectural Synthesis and Physicochemical Profiling of 5-(3,4-Dichlorophenyl)-2-fluorobenzoic Acid: A Technical Whitepaper
Executive Summary
5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid (CAS: 926201-40-3) is a highly versatile biphenyl derivative that occupies a critical intersection in contemporary chemical research . Characterized by its unique combination of a lipophilic dichlorophenyl moiety and an electronically tuned fluorobenzoic acid core, this compound serves as an advanced building block for the synthesis of complex active pharmaceutical ingredients (APIs) and novel materials . As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive technical analysis of its physicochemical properties, retrosynthetic logic, and a self-validating experimental workflow for its synthesis.
Molecular Architecture & Physicochemical Profiling
The structural architecture of this compound is defined by two synergistic motifs that dictate its utility in drug development :
-
The 3,4-Dichlorophenyl Anchor: This moiety is a privileged pharmacophore known to enhance lipophilicity and metabolic stability. The meta/para chlorine substitutions effectively fill hydrophobic pockets in target proteins while resisting cytochrome P450-mediated oxidation.
-
The 2-Fluorobenzoic Acid Core: The introduction of a fluorine atom ortho to the carboxylic acid exerts a strong inductive electron-withdrawing effect, significantly lowering the pKa of the acid compared to its non-fluorinated analog. This enhances its capacity to form robust ionic interactions. Furthermore, the fluorine atom blocks ortho-hydroxylation, increasing the overall metabolic half-life of derived compounds .
Table 1: Physicochemical & Structural Identifiers
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 926201-40-3 |
| Molecular Formula | C13H7Cl2FO2 |
| Molecular Weight | 285.1 g/mol |
| Synonyms | 3',4'-Dichloro-4-fluoro[1,1'-biphenyl]-3-carboxylic acid |
| Key Structural Motifs | Biphenyl core, ortho-fluorobenzoic acid, meta/para-dichloro substitution |
(Data aggregated from authoritative chemical databases , )
Retrosynthetic Analysis & Strategic Bond Disconnections
In designing a scalable synthetic route, retrosynthetic deconstruction primarily targets the aryl-aryl (biaryl) bond, as it represents the most complex linkage in the molecule . Disconnecting at this juncture yields two readily available synthons: a 3,4-dichlorophenyl organometallic reagent and a 5-halo-2-fluorobenzoic acid derivative .
To ensure catalytic efficiency and prevent poisoning of the transition-metal catalyst by the free carboxylic acid, the acid is strategically masked as a methyl ester prior to the coupling step .
Caption: Retrosynthetic deconstruction of this compound.
Experimental Workflow: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The cornerstone of synthesizing this biphenyl scaffold is the Suzuki-Miyaura cross-coupling reaction . A robust protocol must be a self-validating system —incorporating analytical checkpoints to confirm causality and success at every stage before proceeding.
Table 2: Suzuki-Miyaura Reaction Optimization Parameters
| Parameter | Selection | Mechanistic Rationale |
| Pre-catalyst | Pd(dppf)Cl2 | Bidentate ligand prevents catalyst deactivation; robust for sterically hindered aryl bromides. |
| Base | K2CO3 (aq) | Mild base; effectively forms the reactive boronate complex without hydrolyzing the methyl ester. |
| Solvent System | 1,4-Dioxane / H2O (4:1) | Biphasic system ensures solubility of both the organic electrophile and the inorganic base/boronate. |
| Temperature | 90°C | Provides sufficient thermal energy to overcome the activation barrier of the transmetalation step. |
Step-by-Step Self-Validating Protocol
Step 1: Esterification (Electrophile Masking)
-
Procedure: Suspend 5-bromo-2-fluorobenzoic acid in anhydrous methanol. Add a catalytic amount of concentrated H2SO4 and reflux for 12 hours.
-
Causality: Masking the carboxylic acid prevents protodeboronation of the boronic acid and avoids the formation of insoluble palladium-carboxylate complexes during the cross-coupling phase .
-
Validation Checkpoint: Perform Thin-Layer Chromatography (TLC; Hexane/EtOAc 4:1). A shift to a higher Rf value confirms the loss of the highly polar free acid and successful masking.
Step 2: Suzuki-Miyaura Cross-Coupling (Biaryl Formation)
-
Procedure: In a Schlenk flask under inert argon, combine methyl 5-bromo-2-fluorobenzoate (1.0 eq), 3,4-dichlorophenylboronic acid (1.2 eq) , and K2CO3 (2.0 eq). Dissolve in a degassed 4:1 mixture of 1,4-dioxane and water. Add Pd(dppf)Cl2 (5 mol%) and heat to 90°C for 8 hours.
-
Causality: The biphasic solvent ensures the solubility of both the organic electrophile and the inorganic base. Pd(dppf)Cl2 is chosen because its bidentate ligand prevents catalyst deactivation via reductive elimination of the phosphine ligands .
-
Validation Checkpoint: Analyze via LC-MS. The complete disappearance of the brominated electrophile (m/z ~233) and the emergence of the biaryl ester product (m/z ~299) validates the success of the catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling for biaryl bond formation.
Step 3: Saponification (Acid Unmasking)
-
Procedure: Dissolve the isolated biaryl ester in a THF/H2O mixture. Add LiOH (3.0 eq) and stir at room temperature for 4 hours. Acidify with 1M HCl to precipitate the final product.
-
Causality: LiOH provides mild, selective cleavage of the methyl ester without risking nucleophilic aromatic substitution of the fluorine atom, which can occur under harsh basic conditions at elevated temperatures .
-
Validation Checkpoint: Conduct 1H NMR spectroscopy (DMSO-d6). The disappearance of the methyl ester singlet (~3.9 ppm) and the emergence of a broad carboxylic acid proton signal (~13.0 ppm) definitively validates the final structural integrity.
Downstream Functionalization & Applications in Medicinal Chemistry
Once synthesized, the carboxylic acid moiety of this compound serves as a primary site for downstream diversification . It can be readily converted into amides via standard coupling reagents (e.g., HATU, EDC) or elaborated into heterocyclic bioisosteres (such as oxadiazoles or tetrazoles) . These derivatives are highly sought after in high-throughput screening libraries targeting inflammatory pathways and kinase inhibition, capitalizing on the unique electronic and steric properties imparted by the fluorinated biphenyl core .
References
Molecular Weight and Formula Validation of 5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid: An In-Depth Technical Guide
Abstract In modern drug discovery and materials science, halogenated biphenyl scaffolds serve as critical building blocks due to their unique steric and electronic properties. 5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid is a prime example of such a scaffold. This technical guide provides an authoritative analysis of its molecular weight and formula, detailing the retrosynthetic logic required for its assembly and the rigorous high-resolution mass spectrometry (HRMS) protocols necessary for its empirical validation.
Structural Identity and Physicochemical Profiling
The structural complexity of this compound arises from the strategic positioning of halogens (fluorine and chlorine) on a biphenyl core. The molecular formula, C₁₃H₇Cl₂FO₂ , dictates its exact mass and isotopic distribution, which are critical parameters for analytical verification[1].
The table below summarizes the core quantitative data and physicochemical identifiers of the compound:
| Property | Value | Causality / Significance |
| IUPAC Name | This compound | Defines the exact regiochemistry of the biphenyl linkage and halogen substitutions. |
| CAS Number | 926201-40-3 | Unique numerical identifier for database indexing and procurement[1]. |
| Molecular Formula | C₁₃H₇Cl₂FO₂ | Derived from the biphenyl core (C₁₂), one carboxyl group (CO₂), two chlorines, and one fluorine. |
| Molecular Weight | 285.09 g/mol | Calculated standard atomic weights; essential for stoichiometric calculations in synthesis[1]. |
| Monoisotopic Mass | 283.9807 Da | The exact mass of the most abundant isotope species (using ³⁵Cl); critical for HRMS targeting. |
| InChI Key | MOXKDOTUCMUNTN-UHFFFAOYSA-N | Facilitates exact structural searches in cheminformatics databases. |
Retrosynthetic Logic and Scaffold Assembly
To empirically validate the formula C₁₃H₇Cl₂FO₂, one must understand how the molecule is constructed. The presence of the aryl-aryl (biphenyl) bond is the primary retrosynthetic disconnection point.
Causality in Experimental Design
The most efficient method to forge this C-C bond is via a Suzuki-Miyaura cross-coupling [2][3].
-
Why Suzuki-Miyaura? The reaction exhibits high atom economy and exceptional functional group tolerance.
-
Why leave the carboxylic acid unprotected? The basic conditions (e.g., K₂CO₃) convert the carboxylic acid into a water-soluble carboxylate salt during the reaction. This not only avoids wasteful protection/deprotection steps but also allows for a self-validating purification step: the product can be selectively precipitated from the aqueous layer simply by adjusting the pH.
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
This protocol is designed as a self-validating system, where physical state changes confirm reaction progress.
-
Reagent Preparation: In a Schlenk flask under an inert argon atmosphere, combine 5-bromo-2-fluorobenzoic acid (1.0 equiv) and 3,4-dichlorophenylboronic acid (1.2 equiv).
-
Catalyst and Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃, 3.0 equiv), followed by the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv). The base serves a dual purpose: activating the boronic acid and deprotonating the carboxylic acid.
-
Solvent System: Suspend the mixture in a degassed solvent system of Toluene/Ethanol/H₂O (2:1:1 v/v/v). The biphasic nature ensures the solubility of both organic precursors and inorganic salts.
-
Thermal Activation: Heat the reaction to 80°C for 12 hours. Monitor via TLC (Hexanes/EtOAc 1:1 with 1% Acetic Acid). The disappearance of the starting aryl bromide validates the completion of the coupling.
-
Workup and Precipitation (Self-Validation): Cool the mixture, dilute with water, and extract with ethyl acetate to remove organic impurities and catalyst residues. The target molecule remains in the aqueous layer as a potassium salt. Acidify the aqueous layer with 1M HCl to pH 2. The sudden precipitation of a white/off-white solid physically validates the formation of the protonated this compound. Filter and dry under a vacuum.
Fig 1: Retrosynthetic disconnection and forward Suzuki-Miyaura assembly of the target scaffold.
Analytical Verification of Molecular Weight and Formula
To unequivocally confirm that the synthesized compound matches the formula C₁₃H₇Cl₂FO₂ (MW: 285.09 g/mol ), High-Resolution Mass Spectrometry (HRMS) is the analytical gold standard[4][5].
Causality in Analytical Design
-
Ionization Mode: Electrospray Ionization in negative mode (ESI-) is selected. The carboxylic acid moiety readily loses a proton to form a highly stable[M-H]⁻ ion. This prevents unwanted in-source fragmentation, yielding a clean spectrum.
-
Isotopic Signature: The presence of two chlorine atoms in the formula provides a built-in validation mechanism. Chlorine exists naturally as ³⁵Cl (~75%) and ³⁷Cl (~25%). A molecule with two chlorines will display a distinct isotopic cluster at M, M+2, and M+4 in a precise 9:6:1 intensity ratio . Observing this exact pattern self-validates the Cl₂ component of the molecular formula.
Protocol 2: LC-HRMS System Suitability and Validation
This protocol utilizes a system suitability check to ensure mass accuracy is <2 ppm before sample analysis[4].
-
System Suitability Test (SST): Inject a known calibration standard (e.g., Pierce™ ESI Negative Ion Calibration Solution) into the Orbitrap mass spectrometer. Verify that the mass accuracy error is below 2 ppm at a resolving power of ≥70,000.
-
Sample Preparation: Dissolve 1 mg of the synthesized this compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a 50:50 mixture of Methanol and Water (containing 0.1% Formic acid to maintain peak shape during chromatography, though ESI- will strip the proton during ionization).
-
UHPLC Separation: Inject 2 µL onto a C18 reverse-phase column. Run a rapid gradient from 5% to 95% Acetonitrile (in water) over 5 minutes.
-
HRMS Acquisition: Operate the Orbitrap in full-scan negative mode (m/z 100–1000).
-
Data Processing & Validation:
-
Extract the chromatogram for the theoretical[M-H]⁻ exact mass: 282.9734 Da (calculated from 283.9807 Da minus a proton).
-
Verify the isotopic pattern: Ensure the M+2 peak (284.9705 Da) is ~66% the height of the M peak, and the M+4 peak (286.9675 Da) is ~11% the height of the M peak (the 9:6:1 ratio).
-
Fig 2: HRMS analytical workflow for the exact mass and formula validation of the compound.
Pharmacological Relevance of the Formula
The specific atomic composition of C₁₃H₇Cl₂FO₂ is not arbitrary; it is highly engineered for medicinal chemistry applications[2].
-
The 3,4-Dichlorophenyl Group: The two electron-withdrawing chlorine atoms significantly increase the lipophilicity (LogP) of the molecule, enhancing cell membrane permeability. Furthermore, they block cytochrome P450-mediated oxidation at the 3 and 4 positions of the phenyl ring, drastically improving the metabolic stability of the compound.
-
The 2-Fluorobenzoic Acid Core: The introduction of fluorine at the ortho position to the carboxylic acid lowers the pKa of the acid via inductive effects, altering its ionization profile at physiological pH. Fluorine also acts as a bioisostere for hydrogen or hydroxyl groups, providing steric shielding without adding significant bulk, which can enhance binding affinity to target proteins.
References
- Benchchem. This compound | 926201-40-3.
- National Institutes of Health (NIH) / PMC. Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease (Detailing Suzuki-Miyaura cross-coupling of fluorobenzoic acids).
- National Institutes of Health (NIH) / PMC. Long-Term System Suitability Evaluation for Mass Accuracy in the Analysis of Small Molecules by High-Resolution Mass Spectrometry.
- MDPI. Suitability of High-Resolution Mass Spectrometry for Routine Analysis of Small Molecules in Food, Feed and Water for Safety and Authenticity Purposes: A Review.
Sources
- 1. This compound | 926201-40-3 | Benchchem [benchchem.com]
- 2. This compound | 926201-40-3 | Benchchem [benchchem.com]
- 3. Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-Term System Suitability Evaluation for Mass Accuracy in the Analysis of Small Molecules by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Advanced Safety & Handling Whitepaper: 5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid
Executive Summary
In contemporary medicinal chemistry and materials science, halogenated biphenyl derivatives serve as critical structural motifs. 5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid (CAS: 926201-40-3) is a highly specialized building block, frequently utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings) to synthesize complex, biologically active macromolecules [1].
While its unique electronic properties make it synthetically valuable, the convergence of a dichlorophenyl moiety, a fluorinated aromatic ring, and a carboxylic acid functional group creates a complex hazard profile. This whitepaper translates standard Safety Data Sheet (SDS) parameters into an in-depth, mechanistic guide for researchers, ensuring that laboratory handling, biological assessment, and environmental disposal are grounded in rigorous scientific causality.
Physicochemical Profiling & Hazard Causality
To safely handle this compound, one must understand how its atomic composition dictates its macroscopic behavior. The presence of heavy halogens (chlorine and fluorine) significantly increases the molecule's lipophilicity, while the carboxylic acid introduces localized acidity [2].
Table 1: Physicochemical Properties & Mechanistic Implications
| Property | Value | Causality / Experimental Implication |
| CAS Number | 926201-40-3 | Unique identifier required for strict SDS and inventory tracking [1]. |
| Molecular Formula | C₁₃H₇Cl₂FO₂ | High halogen-to-carbon ratio dictates specialized EPA disposal methods. |
| Molecular Weight | 285.09 g/mol | Heavy, highly lipophilic molecule; indicates a high bioaccumulation potential [2]. |
| Physical State | Solid (Powder) | Prone to static charge accumulation; presents a severe inhalation hazard. |
| Solubility | Low in H₂O, Soluble in Organics | Necessitates non-aqueous (e.g., isopropanol) laboratory decontamination protocols. |
The hazard profile of this compound is not arbitrary; it is a direct consequence of its molecular architecture. The strong inductive electron withdrawal by the ortho-fluorine atom significantly lowers the pKa of the adjacent carboxylic acid. This makes the compound a potent proton donor upon contact with moisture on mucous membranes, leading to severe localized acidosis and tissue irritation.
Table 2: Toxicological Profile & GHS Classification
| Hazard Class | GHS Category | Mechanistic Rationale |
| Skin Irritation | Category 2 | High lipophilicity aids dermal penetration; acid protonates skin surface proteins. |
| Eye Irritation | Category 2A | Lowered pKa via fluorine's inductive effect causes severe ocular membrane irritation. |
| STOT (Single) | Category 3 | Inhalation of fine particulates directly irritates the respiratory tract epithelium. |
| Eco-Toxicity | Chronic Cat. 4 | C-Cl and C-F bonds strongly resist environmental biodegradation, leading to persistence. |
Toxicological Mechanisms & Biological Interactivity
When exposed to biological systems, halogenated biphenyls undergo complex xenobiotic metabolism. Understanding this pathway is critical for researchers assessing the systemic toxicity of accidental exposure.
Unlike non-halogenated aromatics, the bulky chlorine atoms at the 3 and 4 positions of the phenyl ring create significant steric hindrance, inhibiting rapid enzymatic degradation. Metabolism primarily relies on hepatic Cytochrome P450 (CYP450) enzymes, which attempt to oxidize the less sterically hindered regions of the molecule [4]. This process can inadvertently generate reactive arene oxide intermediates before they are detoxified by epoxide hydrolase or conjugated with glutathione (GSH).
Putative Phase I and Phase II xenobiotic metabolism pathway for halogenated biphenyls.
Self-Validating Laboratory Safety Protocols
Standard operating procedures often fail because they lack built-in validation mechanisms. The following protocol for handling this compound is designed as a self-validating system, ensuring that containment is verified at every step.
Methodology 1: Synthetic Handling & Weighing Protocol
-
Environmental Preparation & Static Elimination: Engage the analytical balance's anti-static ionizer for 60 seconds prior to handling the compound.
-
Causality: Halogenated organic powders carry high static charges. Eliminating this charge prevents the sudden aerosolization of the powder, mitigating the primary inhalation hazard.
-
-
Barrier Protection Verification: Don nitrile gloves (minimum 5 mil thickness).
-
Causality: Nitrile provides superior chemical resistance to halogenated aromatics compared to latex. Latex is highly permeable to lipophilic compounds, offering a false sense of security.
-
-
Material Transfer: Utilizing a grounded, non-sparking micro-spatula, transfer the required mass into a pre-tared, anti-static weigh boat inside a certified fume hood.
-
Decontamination & Validation: Post-transfer, wipe all spatulas and balance surfaces with an isopropanol-soaked lint-free wipe.
-
Validation Step: Visually inspect the wipe and the surface. Because the compound has near-zero aqueous solubility, water is entirely ineffective for cleanup. Isopropanol guarantees the complete solubilization and removal of micro-particulates. If a white residue remains, the decontamination step has failed and must be repeated.
-
Environmental Fate & Disposal Methodology
The environmental persistence of this compound is a severe regulatory concern. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (~485 kJ/mol), and the carbon-chlorine (C-Cl) bonds are highly resistant to microbial degradation. Improper disposal can lead to the bioaccumulation of toxic residues in the water table.
Methodology 2: EPA-Compliant Halogenated Waste Disposal Protocol
-
Waste Segregation: Isolate all reaction byproducts, mother liquors, and contaminated consumables in a designated "Halogenated Organic Waste" high-density polyethylene (HDPE) container.
-
Causality: Mixing halogenated waste with non-halogenated solvents can lead to unpredictable exothermic reactions and strictly violates EPA Resource Conservation and Recovery Act (RCRA) regulations [3].
-
-
Regulatory Labeling: Affix a GHS-compliant hazardous waste label detailing the exact mass/volume of the halogenated biphenyl derivative to ensure downstream handlers are aware of the specific halogen load.
-
Atmospheric Containment: Ensure the primary waste container is sealed with a vented cap inside a secondary containment tray. This prevents pressure buildup from potential off-gassing while capturing any accidental secondary spills.
-
Thermal Destruction (Incineration): Transfer the manifested waste to a certified disposal facility for high-temperature incineration (>1000°C) equipped with caustic scrubbers.
-
Causality: Standard low-temperature incineration fails to cleave the robust C-F and C-Cl bonds, risking the atmospheric release of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) [3].
-
Step-by-step chemical spill response and containment workflow for halogenated powders.
References
A Comprehensive Technical Guide to 3,4-Dichlorophenyl Substituted Benzoic Acids: Synthesis, SAR, and Therapeutic Applications
Executive Summary
The 3,4-dichlorophenyl substituted benzoic acid scaffold represents a highly versatile and pharmacologically significant pharmacophore in modern drug discovery. Characterized by a biphenyl-like axis, a hydrogen-bonding carboxylic acid moiety, and a highly lipophilic, electron-withdrawing 3,4-dichloro substitution pattern, these compounds have demonstrated profound utility across multiple therapeutic domains. This whitepaper provides an in-depth analysis of their chemical synthesis, structure-activity relationships (SAR), and mechanistic roles in antimicrobial, antitubercular, and anticancer applications.
Structural Rationale and Pharmacophore Significance
The biological efficacy of 3,4-dichlorophenyl benzoic acids is dictated by the spatial arrangement of two distinct functional zones:
-
The Benzoic Acid Moiety: Acts as a critical hydrogen-bond donor and acceptor. In many protein-ligand interactions, the carboxylate group forms strong electrostatic interactions or hydrogen bonds with basic amino acid residues (e.g., arginine) within target binding pockets[1].
-
The 3,4-Dichlorophenyl Ring: The addition of chlorine atoms at the meta (3) and para (4) positions significantly enhances the lipophilicity (LogP) of the molecule. This lipophilic bulk is essential for occupying deep hydrophobic pockets in target enzymes. Furthermore, the electron-withdrawing nature of the halogens modulates the electronic distribution of the aromatic ring, enabling favorable
- stacking and halogen bonding interactions[2][3].
Depending on the regiochemistry of the biphenyl linkage (e.g., 2-, 3-, or 4-(3,4-dichlorophenyl)benzoic acid), the molecule adopts different dihedral angles. Non-ortho substituted isomers (such as 3- and 4-substituted variants) can achieve a coplanar conformation, which is a critical structural requisite for binding to specific targets like the Aryl Hydrocarbon Receptor (AhR)[3].
Synthetic Methodologies: The Suzuki-Miyaura Approach
While various synthetic routes exist (including the functionalization of anthranilic acids[2][4]), the most robust and modular method for synthesizing direct biphenyl derivatives is the Suzuki-Miyaura cross-coupling reaction [3][5]. This palladium-catalyzed protocol offers excellent functional group tolerance and high regioselectivity.
Standardized Experimental Protocol
The following is a self-validating, step-by-step methodology for the synthesis of 3,4-dichlorophenylbenzoic acids via cross-coupling and subsequent hydrolysis.
Phase 1: Suzuki-Miyaura Cross-Coupling
-
Reagent Assembly: In an oven-dried Schlenk flask under an inert argon atmosphere, combine 3,4-dichlorophenylboronic acid (1.2 eq) and the desired methyl or ethyl bromobenzoate (1.0 eq).
-
Catalyst & Base: Add a palladium catalyst, typically
(0.05 eq), and a mild inorganic base such as or (2.0 eq)[5]. -
Solvent System: Suspend the mixture in a degassed solvent system (e.g., Toluene/Ethanol/Water or 1,4-Dioxane/Water). Causality: The biphasic nature aids in dissolving both the organic substrates and the inorganic base, facilitating the transmetalation step.
-
Reaction: Reflux the mixture at 80–100 °C for 8–12 hours. Monitor progression via Thin Layer Chromatography (TLC) until the bromobenzoate is completely consumed.
-
Intermediate Workup: Cool to room temperature, extract with ethyl acetate, wash with brine, dry over anhydrous
, and concentrate under reduced pressure to yield the biphenyl ester intermediate.
Phase 2: Alkaline Hydrolysis & Isolation
-
Saponification: Dissolve the crude ester in a mixture of THF/Methanol/Water. Add an excess of
or (3.0 eq) and stir at 50 °C overnight[5]. -
Acidification: Remove the organic solvents in vacuo. Dilute the aqueous layer with cold distilled water and slowly acidify using 1M
until the pH reaches ~2. Causality: Lowering the pH below the pKa of the benzoic acid (~4.0) ensures complete protonation of the carboxylate, driving the precipitation of the highly lipophilic product[3]. -
Validation: Collect the precipitate via vacuum filtration, wash with cold water, and recrystallize from ethanol. Validate the structure using
-NMR, -NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: Suzuki-Miyaura synthesis workflow for 3,4-dichlorophenylbenzoic acids.
Biological Targets and Mechanisms of Action
Antimicrobial Activity: RNAP-Sigma Factor Inhibition
A breakthrough application of substituted benzoic acids lies in their ability to combat drug-resistant bacterial strains, such as Methicillin-resistant Staphylococcus aureus (MRSA)[1][5].
-
Mechanism: These compounds act as bacterial transcription inhibitors. They specifically target the RNA polymerase (RNAP) holoenzyme by binding to the clamp-helix region of the RNAP
subunit. -
SAR Insight: The benzoic acid moiety is crucial for anchoring the molecule via hydrogen bonds to arginine residues in the
region, while the 3,4-dichlorophenyl group provides the necessary hydrophobic interactions to disrupt the binding of the factor, thereby halting transcription initiation[1][5].
Caption: Mechanism of bacterial RNAP-Sigma factor inhibition.
Antitubercular and Anticancer Potential
-
Antitubercular: Derivatives incorporating the 3,4-dichlorophenyl moiety linked to anthranilic acid have shown potent antitubercular activity by targeting MabA (FabG1), an essential enzyme in the Mycobacterium tuberculosis mycolic acid biosynthesis pathway. The bulky 3,4-dichloro substitution creates a new hydrophobic contact within the MabA binding pocket, significantly enhancing inhibitory activity[2].
-
Anticancer: Cyclized derivatives, such as 2-(3,4-dichlorophenyl)-4H-benzo[d][1,3]oxazin-4-one (synthesized from anthranilic acid and 3,4-dichlorobenzoyl chloride), have demonstrated moderate cytotoxicity against MCF-7 breast cancer cell lines. In-silico studies suggest these compounds dock into the active site of Methionyl-tRNA synthetase[4].
Aryl Hydrocarbon Receptor (AhR) Modulation
Isomers of (dichlorophenyl)benzoic acid, particularly those lacking ortho-substitutions (e.g., 4-(3,4-dichlorophenyl)benzoic acid), can adopt a highly coplanar conformation. This structural feature allows them to act as ligands for the Aryl Hydrocarbon Receptor (AhR)[3]. Upon binding, the AhR complex translocates to the nucleus, heterodimerizes with ARNT, and induces the transcription of target genes (e.g., CYP1A1).
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation.
Data Presentation: SAR and Physicochemical Summaries
To streamline compound selection for assay development, the quantitative and qualitative data regarding these compounds are summarized below.
Table 1: Physicochemical Properties of Key Isomers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | H-Bond Donors | H-Bond Acceptors |
| 2-(3,4-Dichlorophenyl)benzoic acid | 916849-01-9[6] | 267.11 g/mol | 1 | 2 | |
| 3-(3,4-Dichlorophenyl)benzoic acid | 844878-91-7 | 267.11 g/mol | 1 | 2 | |
| 4-(3,4-Dichlorophenyl)benzoic acid | 7111-64-0[7] | 267.11 g/mol | 1 | 2 |
Table 2: Biological Activity Profile based on SAR
| Therapeutic Area | Primary Target | Structural Requirement | Mechanism of Action |
| Antimicrobial | RNAP | Benzoic acid moiety + lipophilic halogens | Disrupts RNAP holoenzyme formation; inhibits bacterial transcription[1][5]. |
| Antitubercular | MabA (FabG1) | Bulky 3,4-dichloro substitution | Fills hydrophobic pocket, inhibiting mycolic acid biosynthesis[2]. |
| Anticancer | Methionyl-tRNA synthetase | Benzoxazinone cyclization | Moderate cytotoxicity against MCF-7 cells via enzyme inhibition[4]. |
| Toxicology / Signaling | Aryl Hydrocarbon Receptor (AhR) | Non-ortho substituted coplanarity | Acts as an AhR ligand, inducing nuclear translocation and gene transcription[3]. |
Conclusion
The 3,4-dichlorophenyl substituted benzoic acid class represents a highly tunable pharmacophore. The causality behind its broad-spectrum activity lies in the perfect storm of the benzoic acid's electrostatic anchoring capabilities combined with the precise steric and lipophilic parameters of the 3,4-dichlorophenyl ring. Whether utilized as direct RNAP inhibitors for combating resistant bacterial strains or as precursors for complex heterocyclic anticancer agents, this scaffold remains a cornerstone in rational drug design.
References
-
National Institutes of Health (PMC). Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. Retrieved from:[Link]
-
MDPI. Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. Retrieved from:[Link]
-
Pakistan Journal of Pharmaceutical Sciences (PJPS). In-silico, synthesis, structure elucidation and anticancer activity study of 2-(3,4-dichlorophenyl)-4H-benzo[d][1,3]oxazin-4-one. Retrieved from: [Link]
-
ACS Publications. Dithioether Inhibitors of Bacterial RNA Polymerase–Sigma Factor Interactions Exhibit In Vivo Efficacy against MRSA. Retrieved from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pjps.pk [pjps.pk]
- 5. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. 4-(3,4-Dichlorophenyl)benzoic acid | CAS 7111-64-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
Crystal Structure Analysis of 5-(3,4-Dichlorophenyl)-2-fluorobenzoic Acid: A Strategic Technical Guide
Executive Summary & Strategic Context
5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid (CAS: 926201-40-3) represents a critical biaryl scaffold in medicinal chemistry, sharing structural homology with transthyretin (TTR) stabilizers (e.g., Tafamidis analogs) and non-steroidal anti-inflammatory drugs (NSAIDs) like Diflunisal. Its architecture—comprising a fluorinated benzoic acid core coupled to a dichlorophenyl moiety—presents a complex landscape for solid-state analysis.
For drug development professionals, the crystal structure of this compound is not merely a static image but a map of supramolecular synthons that dictate solubility, bioavailability, and polymorphism risk. This guide provides a comprehensive technical framework for the crystallographic characterization of this molecule, moving from experimental protocols to predictive packing analysis.
Molecular Architecture & Conformational Analysis
Before initiating X-ray diffraction (XRD) experiments, one must understand the degrees of freedom that define the molecule's lattice energy landscape.
The Biaryl Axis (Torsion Angle )
The bond connecting the benzoic acid core (C5) to the dichlorophenyl ring (C1') is the primary conformational determinant. Unlike planar aromatic systems, the steric repulsion between the protons at C6/C4 and C2'/C6' typically forces a non-planar geometry.
-
Predicted Conformation: Expect a torsion angle (
) between 35° and 55° . -
Crystallographic Consequence: This twist prevents simple "pancake"
-stacking, favoring offset-stacking or herringbone motifs to maximize packing efficiency.
The 2-Fluoro-Benzoic Acid Motif
The ortho-fluorine atom introduces a specific intramolecular competition:
-
F···HO Interaction: A weak intramolecular hydrogen bond may stabilize a planar carboxylate conformation.
-
Dipole Repulsion: The C–F bond dipole opposes the C=O dipole, potentially forcing the carboxylic acid group to rotate out of the phenyl plane.
| Parameter | Structural Feature | Influence on Crystal Packing |
| Torsion | Biaryl Twist | Disrupts planar stacking; creates lattice voids filled by interdigitation. |
| Synthon A | Carboxylic Acid | Forms strong Centrosymmetric Dimers ( |
| Synthon B | 3,4-Dichloro | Halogen bonding ( |
| Synthon C | 2-Fluoro | Modulates acidity and acts as a weak H-bond acceptor. |
Experimental Protocols: Crystallization & Data Collection
Achieving diffraction-quality single crystals for this lipophilic acid requires a strategy that balances solubility with nucleation kinetics.
Solvent Screening Matrix
The compound's high lipophilicity (due to the dichlorophenyl group) contrasts with the polar carboxylic acid.
-
Method A: Slow Evaporation (Primary)
-
Solvent: Ethanol/Acetone (1:1).
-
Protocol: Dissolve 20 mg in 2 mL solvent. Filter through 0.45
m PTFE. Cover with parafilm punctured with 3 pinholes. Store at 4°C to reduce kinetic energy and promote ordering.
-
-
Method B: Vapor Diffusion (Secondary)
-
Inner Vial: Saturated solution in THF.
-
Outer Vial: Hexane or Pentane (Antisolvent).
-
Mechanism: Slow diffusion of hexane lowers solubility, driving controlled nucleation.
-
X-Ray Data Collection Strategy
The presence of heavy atoms (Chlorine) and light atoms (Hydrogen) requires specific acquisition parameters to minimize absorption errors while maximizing resolution.
-
Source: Mo-K
( Å) is preferred over Cu-K to reduce absorption by the Cl atoms. -
Temperature: Collect at 100 K (Cryostream).
-
Reasoning: Reduces thermal motion (librational disorder) of the terminal dichlorophenyl ring, which is often disordered at room temperature.
-
-
Redundancy: Aim for >4.0 redundancy to accurately model the anomalous scattering of Chlorine for absolute structure determination (if chiral impurities were present, though this molecule is achiral).
Visualizing the Structural Analysis Workflow
The following diagram outlines the logical flow from raw material to refined structural model, highlighting critical decision points.
Figure 1: Strategic workflow for the crystallographic characterization of biaryl benzoic acids.
Supramolecular Synthons & Packing Motifs
In the absence of a specific published CIF, we apply Crystal Engineering principles to predict the dominant packing interactions. These motifs are the "fingerprints" used to validate the solved structure.
The Carboxylic Acid Dimer ( )
The most robust interaction is the centrosymmetric dimer formed by the carboxylic acid groups.
-
Mechanism: Two molecules face each other, forming two O–H···O=C hydrogen bonds.
-
Distance: Expect
distances of approx. 2.65 Å . -
Validation: If this dimer is absent (e.g., replaced by a catemer), it suggests the presence of a solvate or a high-energy polymorph.
Halogen Bonding Network
The 3,4-dichloro substitution is electronically activated for Halogen Bonding (XB).
- -Hole Interaction: The electron-deficient region on the Chlorine atom (along the C-Cl axis) can interact with electron-rich nucleophiles (Oxygen of C=O or Fluorine).
-
Type II Cl···Cl Interactions: A bent contact (
) allows the electrophilic head of one Cl to touch the nucleophilic belt of another.
Fluorine-Mediated Contacts
The 2-fluoro substituent is a weak acceptor.
-
C–H···F Interactions: Look for short contacts between the Fluorine and aromatic protons of neighboring molecules. These "steering forces" often fine-tune the final lattice energy.
Physicochemical Implications for Drug Design
Understanding the crystal structure allows us to predict the bulk properties of the API (Active Pharmaceutical Ingredient).
Solubility & Dissolution
The high lattice energy contributed by the strong carboxylic dimer and the hydrophobic "zipper" of Cl···Cl interactions suggests low aqueous solubility .
-
Recommendation: If solubility is poor, consider co-crystallization strategies that disrupt the carboxylic dimer (e.g., using pyridine-based co-formers) to alter the packing without changing the covalent structure.
Polymorphism Risk Assessment
Biaryl systems are prone to conformational polymorphism .
-
Risk Factor: If the biaryl torsion angle (
) can adopt multiple stable minima (e.g., vs ), different crystal forms may emerge under varying crystallization conditions. -
Mitigation: Perform DSC (Differential Scanning Calorimetry) alongside XRD to detect phase transitions.
Interaction Topology Diagram
The following graph visualizes the hierarchy of forces stabilizing the crystal lattice.
Figure 2: Hierarchy of supramolecular interactions stabilizing the crystal lattice.
References
- Desiraju, G. R. (2007). Crystal Engineering: A Holistic View. Angewandte Chemie International Edition, 46(44), 8342–8356. (Foundational text on supramolecular synthons).
-
PubChem. (2025).[1][2] Compound Summary: this compound.[3] National Library of Medicine. Retrieved from [Link]
-
Groom, C. R., et al. (2016). The Cambridge Structural Database.[1] Acta Crystallographica Section B, 72(2), 171–179. (Standard reference for small molecule crystal structures).
- Metrangolo, P., et al. (2005). Halogen Bonding in Supramolecular Chemistry. Angewandte Chemie International Edition, 44(35), 5560–5563. (Mechanistic basis for Cl interactions).
Sources
Methodological & Application
Using 5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid as a chemical scaffold
An Application Guide to the Strategic Use of 5-(3,4-Dichlorophenyl)-2-fluorobenzoic Acid as a Privileged Chemical Scaffold
Abstract
The rational design of novel therapeutic agents hinges on the identification and strategic utilization of "privileged scaffolds"—molecular frameworks capable of interacting with multiple biological targets with high affinity. This compound represents such a scaffold, integrating key structural motifs that are cornerstones of modern medicinal chemistry. This guide provides an in-depth exploration of this molecule, offering not just protocols but the strategic rationale behind its application in drug discovery. We will dissect its synthesis, derivatization potential, and its application in developing targeted inhibitors for kinases, as well as novel antimicrobial and anti-inflammatory agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their research endeavors.
The Scaffold: A Synthesis of Potent Moieties
The power of this compound as a scaffold lies in the synergistic combination of its two core components. Understanding the contribution of each part is fundamental to its effective application.
-
The 3,4-Dichlorophenyl Group: This motif is a common feature in numerous bioactive compounds. The dual chlorine atoms are strongly electron-withdrawing, which significantly alters the electronic landscape of the phenyl ring.[1] This modification can profoundly influence pKa, lipophilicity, and metabolic stability, often by blocking sites susceptible to oxidative metabolism.[1] Its presence is noted in molecules designed as enzyme inhibitors and receptor modulators.[1][2]
-
The 2-Fluorobenzoic Acid Moiety: The ortho-fluorine substitution is a strategic choice in drug design. Fluorine's high electronegativity and small size allow it to serve as a bioisostere for a hydrogen atom, yet it dramatically alters the local electronic environment.[1] This can enhance binding affinity to target proteins through unique electrostatic interactions.[1] Furthermore, the fluorine atom can increase the acidity of the carboxylic acid group and improve metabolic stability.[3] The benzoic acid itself provides a critical anchor for hydrogen bonding with biological targets and serves as a versatile synthetic handle for creating libraries of derivatives.[1]
The convergence of these two motifs creates a rigid, pre-organized framework that is primed for diverse applications in medicinal chemistry.[1]
Table 1: Physicochemical Properties of the Scaffold
| Property | Value |
| Molecular Formula | C₁₃H₇Cl₂FO₂ |
| Molecular Weight | 285.10 g/mol |
| IUPAC Name | This compound |
| CAS Number | 926201-40-3 |
Synthesis and Derivatization Strategies
The utility of a scaffold is directly tied to the accessibility of its synthesis and the ease of its subsequent modification. This section provides validated protocols for both.
Core Synthesis via Suzuki-Miyaura Coupling
Rationale: The Suzuki-Miyaura cross-coupling is one of the most robust and widely used methods for forming aryl-aryl bonds. Its high tolerance for a wide range of functional groups makes it ideal for complex molecule synthesis, avoiding the need for extensive protecting group strategies. This protocol couples a boronic acid with an aryl halide, a cornerstone reaction in modern synthetic chemistry.[1]
Caption: Workflow for the synthesis of the core scaffold.
Protocol 2.1: Synthesis of this compound
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 5-bromo-2-fluorobenzoic acid (1.0 eq), (3,4-dichlorophenyl)boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio), followed by a base such as sodium carbonate (Na₂CO₃) (3.0 eq).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Acidify with 1M HCl to a pH of ~2-3. The aqueous layer will contain the product as a precipitate or it can be extracted.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel) or recrystallization to yield the pure compound.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Derivatization of the Carboxylic Acid Moiety
Rationale: The carboxylic acid is the primary point for diversification. Converting it to an amide is a common and highly effective strategy. The amide bond introduces a hydrogen bond donor and acceptor, which can significantly improve binding affinity and selectivity for a biological target. This protocol uses EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent, which is a water-soluble and highly efficient reagent for amide bond formation under mild conditions.
Protocol 2.2: Synthesis of an Amide Derivative
-
Activation: Dissolve the this compound scaffold (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF). Add EDC (1.2 eq) and a catalyst such as Hydroxybenzotriazole (HOBt) (1.1 eq). Stir the mixture at room temperature for 30 minutes to form the active ester intermediate.
-
Amine Addition: To the activated mixture, add the desired primary or secondary amine (1.1 eq). If the amine is a hydrochloride salt, a non-nucleophilic base like Diisopropylethylamine (DIPEA) (1.5 eq) should be added.
-
Reaction: Allow the reaction to stir at room temperature for 8-16 hours. Monitor progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, dilute the reaction with an appropriate organic solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the final amide.
Applications in Target-Oriented Drug Discovery
The true value of this scaffold is realized in its application to specific therapeutic areas. The following sections provide the rationale and validated protocols for exploring its potential.
Scaffold for Novel Anti-inflammatory Agents
Rationale: The 2-fluorobenzoic acid motif is a known component of non-steroidal anti-inflammatory drugs (NSAIDs) that target the cyclooxygenase (COX) enzymes.[3] These enzymes are critical in the inflammatory cascade, converting arachidonic acid into pro-inflammatory prostaglandins.[3] By using this scaffold, derivatives can be synthesized and screened for selective COX-2 inhibition, a key goal for developing safer NSAIDs with fewer gastrointestinal side effects.[3]
Caption: Inhibition of the COX-2 pathway by scaffold derivatives.
Protocol 3.1: In Vitro COX-2 Inhibition Assay
This protocol is based on a colorimetric COX inhibitor screening assay kit (e.g., from Cayman Chemical).
-
Reagent Preparation: Prepare all reagents (assay buffer, heme, enzyme, arachidonic acid substrate) according to the manufacturer's instructions.
-
Compound Preparation: Prepare a stock solution of the test compound (derivative of the scaffold) in DMSO. Create a series of dilutions to determine the IC₅₀ value. A known COX-2 inhibitor (e.g., Celecoxib) should be used as a positive control.[3]
-
Assay Plate Setup: In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the enzyme (COX-2).
-
Inhibitor Incubation: Add 10 µL of the test compound dilutions (or DMSO for the vehicle control) to the appropriate wells. Incubate for 15 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid substrate to all wells.
-
Colorimetric Development: Incubate for 10 minutes at 37°C. Add 10 µL of a saturated stannous chloride (SnCl₂) solution to stop the reaction and develop the color.
-
Data Acquisition: Measure the absorbance at 590 nm using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition versus the log concentration and determine the IC₅₀ value using non-linear regression analysis.
Scaffold for Novel Antimicrobial Agents
Rationale: Halogenated aromatic compounds form the basis of many successful antimicrobial drugs. For instance, closely related structures like dichloro- and fluoro-substituted benzoic acids are key intermediates in the synthesis of fluoroquinolone antibiotics, which target bacterial DNA gyrase.[4] The this compound scaffold provides a robust starting point for developing new classes of antimicrobials.
Protocol 3.2: Minimum Inhibitory Concentration (MIC) Determination
This protocol uses the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB. The final volume in each well should be 100 µL.
-
Controls: Include a positive control (broth with bacteria, no compound), a negative control (broth only), and a drug control (a known antibiotic like ciprofloxacin).
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the final volume to 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
Scaffold for Kinase Inhibitors
Rationale: Many kinase inhibitors bind to the ATP-binding pocket of the enzyme. The rigid, planar structure of the scaffold can serve as an excellent foundation to which functional groups can be appended to make specific interactions (e.g., hydrogen bonds with the hinge region) within this pocket. Similar halogenated scaffolds have been successfully employed in the design of potent kinase inhibitors, such as Aurora kinase inhibitors, where the halogen substituents can enhance binding affinity through specific interactions.[5]
Caption: Experimental workflow for kinase inhibitor discovery.
Protocol 3.3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This is a generic protocol based on the Promega Kinase-Glo® assay, which measures the amount of ATP remaining after a kinase reaction.
-
Kinase Reaction: In a 96-well plate, set up the kinase reaction including the target kinase, its specific substrate, and ATP in kinase buffer. The total volume should be 25 µL.
-
Compound Addition: Add the test compounds at various concentrations. Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" control.
-
Incubation: Incubate the plate at 30°C for the optimized reaction time (e.g., 60 minutes).
-
ATP Detection: Add 25 µL of Kinase-Glo® reagent to each well. This reagent lyses the cells and contains luciferase/luciferin to generate a light signal proportional to the amount of ATP present.
-
Signal Measurement: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.
-
Data Analysis: A lower light signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of inhibition based on the controls. Determine IC₅₀ values by plotting the inhibition data against the logarithm of the inhibitor concentration.
Conclusion and Future Perspectives
This compound is more than just a chemical intermediate; it is a strategically designed scaffold with immense potential in drug discovery. Its inherent physicochemical properties, derived from its dichlorophenyl and fluorobenzoic acid components, make it an ideal starting point for developing inhibitors targeting a range of biological systems. The protocols outlined in this guide provide a validated framework for synthesizing, derivatizing, and screening compounds based on this promising scaffold. Future work should focus on expanding the derivative library and exploring its application against other target classes, such as G-protein coupled receptors (GPCRs) and ion channels, to fully realize its potential as a privileged structure in medicinal chemistry.
References
-
Zhang, Z., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Available at: [Link]
-
ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Available at: [Link]
-
MDPI. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2021). Available at: [Link]
- Google Patents. Method for producing 2,4-dichloro-5-fluorobenzoic acid.
Sources
High-Efficiency Microwave-Assisted Synthesis of 5-(3,4-Dichlorophenyl)-2-fluorobenzoic Acid
APPLICATION NOTE: MW-SYN-2026-004
Abstract & Scientific Context
This application note details an optimized protocol for the synthesis of 5-(3,4-dichlorophenyl)-2-fluorobenzoic acid , a structural analog of the NSAID Diflunisal and a potential transthyretin (TTR) kinetic stabilizer.
Traditional thermal synthesis of biaryl benzoic acids often requires prolonged reflux times (12–24 hours) and organic solvents (DMF/Toluene), leading to tedious workups and potential protodeboronation side products. This guide presents a microwave-assisted (MW) approach using a palladium-catalyzed Suzuki-Miyaura coupling in an aqueous ethanol medium.
Key Advantages:
-
Reaction Time: Reduced from 18 hours (thermal) to 20 minutes (MW).
-
Green Chemistry: Uses water/ethanol as the solvent system.[1][2]
-
Selectivity: High tolerance for the ortho-fluorine substituent and the carboxylic acid moiety.
Retrosynthetic Analysis & Strategy
The target molecule is disconnected at the C5–C1' biaryl bond. The presence of the electron-withdrawing fluorine ortho to the carboxylic acid activates the C5 position, making 5-bromo-2-fluorobenzoic acid an ideal electrophile. The nucleophilic partner is 3,4-dichlorophenylboronic acid .
Strategic Logic (Causality)
-
Catalyst Selection: We utilize Pd(dppf)Cl₂[3][4][5]·DCM . Unlike Pd(PPh₃)₄, the bidentate dppf ligand prevents rapid catalyst deactivation in the presence of the free carboxylic acid and aqueous media.
-
Base Selection: Na₂CO₃ is chosen over stronger bases (like KOtBu) to minimize defluorination or decarboxylation side reactions.
-
Microwave Effect: Direct dielectric heating of the polar solvent (H₂O/EtOH) allows the reaction to overcome the activation energy of the oxidative addition step rapidly, suppressing the formation of homocoupling byproducts.
Pathway Diagram
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core.
Materials & Stoichiometry
Reagent Table
| Reagent | MW ( g/mol ) | Equiv.[4][6] | Amount (mmol) | Mass/Vol | Role |
| 5-Bromo-2-fluorobenzoic acid | 219.01 | 1.0 | 1.0 | 219 mg | Electrophile |
| 3,4-Dichlorophenylboronic acid | 190.82 | 1.2 | 1.2 | 229 mg | Nucleophile |
| Pd(dppf)Cl₂ · CH₂Cl₂ | 816.64 | 0.03 | 0.03 | 24.5 mg | Catalyst |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 3.0 | 3.0 | 318 mg | Base |
| Ethanol (EtOH) | 46.07 | - | - | 4.0 mL | Solvent |
| Deionized Water | 18.02 | - | - | 4.0 mL | Co-Solvent |
Equipment Requirements:
-
Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator).
-
10 mL or 35 mL Microwave pressure vial with crimp/snap cap.
-
Magnetic stir bar (Teflon coated).[1]
Experimental Protocol
Phase 1: Reaction Setup
-
Charging: To a 10 mL microwave vial equipped with a stir bar, add the solid reagents: 5-bromo-2-fluorobenzoic acid (219 mg), 3,4-dichlorophenylboronic acid (229 mg), and Na₂CO₃ (318 mg).
-
Solvation: Add Ethanol (4 mL) and Deionized Water (4 mL).
-
Degassing (Critical): Sparge the mixture with Nitrogen or Argon gas for 5 minutes. Why? Removing dissolved oxygen prevents oxidation of the Pd(0) active species and homocoupling of the boronic acid.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (24.5 mg) quickly. Cap the vial immediately.
Phase 2: Microwave Irradiation
Program the microwave reactor with the following parameters:
-
Temperature: 120°C
-
Hold Time: 20 minutes
-
Pressure Limit: 250 psi (17 bar)
-
Power: Dynamic (Max 200W)
-
Stirring: High
Phase 3: Workup & Isolation (Self-Validating Step)
Note: The product contains a carboxylic acid group. In the reaction mixture (pH ~10), it exists as a soluble carboxylate salt. Simple filtration will LOSE the product.
-
Filtration: Filter the reaction mixture through a small pad of Celite® to remove palladium black. Wash the pad with 5 mL water.
-
Acidification: Transfer the filtrate to a beaker. Slowly add 1N HCl dropwise while stirring until pH reaches ~2–3.
-
Observation: A white to off-white precipitate should form immediately. This confirms the formation of the free acid product.
-
-
Extraction: If the precipitate is fine/difficult to filter, extract the aqueous mixture with Ethyl Acetate (3 x 15 mL).
-
Drying: Combine organic layers, dry over MgSO₄, filter, and concentrate in vacuo.
Phase 4: Purification
-
Method: Recrystallization is preferred over chromatography for this polar acid.
-
Procedure: Dissolve crude solid in minimum hot Ethanol; add hot water until turbid; cool to 4°C.
Workflow Visualization
Figure 2: Step-by-step experimental workflow emphasizing the critical acidification step.
Results & Discussion
Expected Analytical Data
-
Yield: Typical isolated yields range from 75% to 88% .
-
¹H NMR (DMSO-d₆):
-
Disappearance of the doublet corresponding to H-6 in the starting bromobenzoate.
-
Appearance of new aromatic signals in the 7.6–8.0 ppm region corresponding to the dichlorophenyl ring.
-
Broad singlet at ~13.0 ppm (COOH).
-
-
¹⁹F NMR: Shift in the fluorine signal due to the electronic change at the para position (relative to F) from Bromine to the Aryl ring.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Incomplete acidification | Ensure pH is < 3 during workup. The product is water-soluble at pH > 7. |
| Protodeboronation | Overheating / Old Boronic Acid | Reduce Temp to 100°C; Use 1.5 equiv. of boronic acid. |
| Black Precipitate | Pd precipitation | Normal. Ensure Celite filtration is thorough before acidification. |
| Starting Material Remains | Catalyst Deactivation | Ensure thorough degassing. Switch to XPhos Pd G2 if steric hindrance is suspected. |
Safety & Compliance
-
Palladium: Heavy metal. Dispose of Celite pads and aqueous waste in designated heavy metal waste streams.
-
Hydrofluoric Acid (HF) Risk: While the C-F bond is stable under these Suzuki conditions, avoid using strong acids (conc. H₂SO₄) during workup to prevent any potential HF generation. Use 1N HCl.
-
Pressure: Microwave vials are under pressure (~5-10 bar). Allow to cool to <50°C before opening.
References
-
Microwave-Assisted Suzuki Coupling (General): Leadbeater, N. E. (2005). Microwave-Assisted Organic Synthesis: Suzuki–Miyaura Coupling. CRC Press.
-
Aqueous Suzuki Protocols: Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery. Chemical Society Reviews, 37(8), 1546-1557.
-
Synthesis of Fluorobenzoic Acid Derivatives: Zhang, Y., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.
-
Catalyst Selection (Pd-dppf): Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition.
-
Diflunisal Analog Chemistry: BenchChem. This compound Structure and Properties.
Sources
- 1. cem.de [cem.de]
- 2. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Solubility of 5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid in DMSO and water
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid. It addresses common challenges related to its solubility in Dimethyl Sulfoxide (DMSO) and water, offering troubleshooting guides and frequently asked questions in a user-friendly format. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the integrity and reproducibility of your experiments.
Understanding the Solubility Profile
This compound is a substituted benzoic acid derivative. Its structure, characterized by a dichlorophenyl group and a fluorobenzoic acid moiety, suggests it is a lipophilic molecule with poor aqueous solubility.[1][2][3] The carboxylic acid group provides a handle for potential pH-dependent solubility in aqueous solutions, while the halogenated phenyl rings contribute to its hydrophobicity.[4][5][6]
Due to these characteristics, DMSO is the recommended solvent for preparing high-concentration stock solutions.[7][8][9] However, challenges often arise when diluting these DMSO stock solutions into aqueous buffers or cell culture media for biological assays.[8][9][10][11]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound?
A1: For creating high-concentration stock solutions, high-purity, anhydrous DMSO is the recommended solvent.[7][8][12] Its strong solubilizing power for a wide range of organic compounds makes it ideal for this purpose.[13] For subsequent dilutions into aqueous media for biological assays, it is crucial to keep the final DMSO concentration as low as possible, typically below 0.5%, to avoid cellular toxicity and interference with the assay.[7][8]
Q2: I am having trouble dissolving the compound in DMSO. What can I do?
A2: If you encounter difficulty dissolving the compound in DMSO, you can try the following methods:
-
Vortexing: Gently vortex the solution until the compound is completely dissolved.[7]
-
Sonication: Sonicate the tube in a water bath for several minutes to aid dissolution.[7]
-
Gentle Warming: A brief period of warming in a 37°C water bath can also be effective.[7][9][12] However, be cautious as prolonged heating may degrade some compounds.
Q3: The compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?
A3: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds.[8][9][10] This occurs because the compound's solubility is significantly lower in the aqueous environment compared to DMSO.[10] To mitigate this:
-
Stepwise Dilution: Perform serial dilutions in your aqueous buffer rather than a single large dilution.[8]
-
Drop-wise Addition: Add the DMSO stock solution drop-wise to the swirling aqueous buffer to ensure rapid and even dispersal.[8]
-
Pre-warming the Buffer: Gently warming the aqueous buffer before adding the DMSO stock can sometimes improve solubility.[10]
-
Lowering the Final Concentration: Your target concentration may be above the compound's solubility limit in the final aqueous solution. Consider reducing the final concentration.[10]
Q4: How does pH affect the aqueous solubility of this compound?
A4: As a carboxylic acid, the aqueous solubility of this compound is expected to be pH-dependent.[4][5][6]
-
In acidic solutions (low pH): The carboxylic acid group will be protonated (-COOH), making the molecule less polar and thus less soluble in water.[4]
-
In basic solutions (high pH): The carboxylic acid group will be deprotonated to its carboxylate form (-COO⁻), which is an ion. This charged state significantly increases the molecule's polarity and, therefore, its solubility in water due to favorable ion-dipole interactions.[2][4][6]
For experiments where pH can be adjusted, preparing the aqueous solution at a slightly basic pH (e.g., 7.4-8.0) may enhance solubility. However, always consider the pH stability of the compound and the requirements of your specific assay.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound does not fully dissolve in DMSO. | Insufficient solvent volume or low-quality DMSO. | Increase the volume of DMSO. Use fresh, anhydrous DMSO to avoid moisture contamination which can reduce solubility.[8][12] Gentle warming or sonication may also help.[7][9][12] |
| Precipitation in DMSO stock during storage. | Stock concentration is too high or moisture has been absorbed by the DMSO. | Prepare a new stock solution at a lower concentration. Store aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles and moisture absorption.[7][12] |
| Inconsistent results between experiments. | Precipitation of the compound in the assay medium, leading to an inaccurate final concentration. | Ensure the compound is fully dissolved in the final aqueous solution. Visually inspect for any precipitate. Perform serial dilutions and add the DMSO stock slowly to a vortexing buffer.[8] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[7] |
| Observed cellular toxicity. | The final concentration of DMSO in the assay is too high. | Keep the final DMSO concentration in your assay below 0.5%, and ideally as low as possible.[7][8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (M.Wt: 285.09 g/mol )[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Weigh out 2.85 mg of this compound.
-
Transfer the weighed compound into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Gently vortex the tube until the compound is completely dissolved.[7]
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or warm it gently in a 37°C water bath.[7][9][12]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7][12]
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Aqueous Working Solutions from DMSO Stock
Objective: To prepare a series of aqueous working solutions from a concentrated DMSO stock for use in biological assays.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the 10 mM DMSO stock solution at room temperature.
-
Perform a serial dilution. For example, to prepare a 100 µM working solution, first create an intermediate dilution in DMSO if necessary, or directly dilute the 10 mM stock 1:100 into the aqueous buffer.
-
To do this, add 990 µL of the aqueous buffer to a sterile microcentrifuge tube.
-
While gently vortexing the buffer, slowly add 10 µL of the 10 mM DMSO stock solution drop-wise.[8]
-
Continue vortexing for a few seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation.
-
Prepare further dilutions from this working solution as required for your experiment. Always prepare fresh working solutions for each experiment.[12]
Visualized Workflows
Caption: Workflow for preparing a DMSO stock solution.
Caption: Workflow for preparing aqueous working solutions.
References
-
Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?. Retrieved from [Link]
-
Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 67(9), 1257–1260. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. Retrieved from [Link]
-
Hoel, C. A., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 6(4), 430–433. Retrieved from [Link]
-
GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]
-
ResearchGate. (2015, February 5). How do I avoid precipitation of DMSO soluble compounds in water based culture media?. Retrieved from [Link]
-
ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?. Retrieved from [Link]
-
Quora. (2018, April 25). How to make a stock solution of a substance in DMSO. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 27). 8.1: Structure and Properties of Carboxylic Acids. Retrieved from [Link]
-
Cheng, X., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 652–663. Retrieved from [Link]
-
Britannica. (2026, January 22). Carboxylic acid. Retrieved from [Link]
-
CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. Retrieved from [Link]
-
Cheméo. (n.d.). 3-Chloro-2-fluorobenzoic acid, 3,4-dichlorophenyl ester. Retrieved from [Link]
-
PubChem. (n.d.). 4,5-Dichloro-2-fluorobenzoic acid. Retrieved from [Link]
-
NIST. (n.d.). 3-Fluorobenzoic acid, 3,4-dichlorophenyl ester. Retrieved from [Link]
-
Gaylord Chemical. (2025, March 14). Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices. Retrieved from [Link]
-
Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
-
Scribd. (n.d.). Solubility Data of DMSO. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dichlorobenzoic acid. Retrieved from [Link]
-
ResearchGate. (2025, August 7). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). EP0176026B1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 3. CK12-Foundation [flexbooks.ck12.org]
- 4. reddit.com [reddit.com]
- 5. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.smolecule.com [pdf.smolecule.com]
- 9. selleckchem.com [selleckchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ptacts.uspto.gov [ptacts.uspto.gov]
Technical Support Center: Troubleshooting Suzuki-Miyaura Couplings of Dichlorophenyl Derivatives
Welcome to the Advanced Application Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing bottlenecks in the cross-coupling of highly recalcitrant dichlorophenyl substrates. Dichlorobenzenes present a unique dual-challenge: the high bond dissociation energy of the C–Cl bond requires extreme catalytic activation, while the presence of two identical halogens demands rigorous control over chemoselectivity.
This living document synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you rescue failing reactions.
Diagnostic Triage Workflow
Before adjusting your reaction parameters, analyze your crude mixture via LC-MS or GC-MS to identify the specific failure mode. Use the decision tree below to navigate to the correct troubleshooting module.
Fig 1: Diagnostic decision tree for troubleshooting Suzuki coupling failures.
Core Troubleshooting Guides & FAQs
Issue 1: C–Cl Bond Activation Failure (Starting Material Recovery)
Q: My reaction yields >90% unreacted dichlorophenyl starting material. Why is the C–Cl bond not activating, and how do I fix it?
Causality: Aryl chlorides possess a significantly higher bond dissociation energy (~96 kcal/mol) compared to aryl bromides (~81 kcal/mol) or iodides. Standard palladium catalysts like
Solution: You must shift the equilibrium toward a highly reactive, 12-electron
-
Ligand Selection: Employ bulky, electron-rich dialkylbiaryl phosphines (e.g., 2) or N-heterocyclic carbenes (e.g., 3)[2][3]. These ligands donate immense electron density to the Pd center (facilitating oxidative addition) while their steric bulk accelerates the subsequent reductive elimination.
-
Precatalysts: Avoid generating the active catalyst in situ from
and free ligand, as this can lead to inactive "black palladium" or incorrect Pd:L ratios. Use4 to ensure a quantitative generation of the active species[4].
Issue 2: Poor Chemoselectivity (Mono- vs. Di-Coupling)
Q: I am targeting the mono-coupled product, but I consistently get a mixture of mono- and di-coupled biaryls, even with 1.0 equivalent of boronic acid. How do I control this?
Causality: Dichlorobenzenes present two identical or electronically similar reactive sites. After the first catalytic cycle, the Pd catalyst undergoes reductive elimination and temporarily forms a
Solution:
-
Solvent Effects: Switch from coordinating solvents (like THF or Dioxane) to non-polar 5 (e.g., Toluene or Benzene). Aromatic solvents actively compete for the Pd center, facilitating the displacement of the catalyst from the mono-coupled
-complex and preventing the second addition[5]. -
Ligand Sterics: Utilize extremely bulky monodentate ligands (like IPent or IPr) which sterically destabilize the intermediate
-complex, forcing catalyst dissociation[5].
Issue 3: Protodeboronation of the Boronic Acid
Q: The dichlorophenyl is fully consumed, but my yield is abysmal. LC-MS shows a massive peak for the des-borylated arene (Ar-H). What is happening?
Causality: 6 is the formal hydrolysis of the carbon-boron bond, yielding the parent arene and boric acid. This is a base-catalyzed degradation pathway that competes directly with transmetalation. It is highly exacerbated by high temperatures, aqueous conditions, and the use of electron-deficient or heteroaryl boronic acids (e.g., 2-pyridylboronic acid)[6][7].
Solution:
-
Slow Release Strategy: Replace the free boronic acid with a8 or a potassium trifluoroborate salt. These "masked" boronates are stable to protodeboronation and slowly hydrolyze in situ to provide a low, steady-state concentration of the active boronic acid, allowing transmetalation to outpace degradation[8].
-
Anhydrous Conditions: Switch to anhydrous base systems (e.g., anhydrous
or in dry Toluene) and highly active catalysts that allow the reaction to proceed at room temperature.
Mechanistic Pitfalls in the Catalytic Cycle
Understanding where your reaction fails within the catalytic cycle is essential for rational optimization.
Fig 2: Mechanistic pitfalls within the Suzuki-Miyaura catalytic cycle.
Quantitative Data Matrices
Use these matrices to rationally select your reagents based on the specific failure mode you are experiencing.
Table 1: Ligand & Precatalyst Selection Matrix for Dichlorophenyls
| Ligand / Catalyst System | Steric Bulk | Primary Application | Known Pitfalls |
| Low | Activated Aryl Bromides/Iodides | Fails to activate C–Cl bonds; high catalyst death rate. | |
| XPhos / SPhos (Pd G3) | Very High | Unactivated Aryl Chlorides | Can promote protodeboronation if temperature exceeds 80 °C. |
| PEPPSI-IPr | Extreme | Room Temp coupling, Mono-selectivity | Requires strong bases (e.g., |
Table 2: Solvent & Base Optimization for Selectivity
| Solvent System | Polarity | Mono:Di Selectivity Impact | Protodeboronation Risk |
| 1,4-Dioxane / | High | Poor (Strongly favors di-coupling) | Very High (Aqueous base accelerates hydrolysis) |
| THF | Medium | Moderate | High |
| Toluene (Anhydrous) | Low | Excellent (Favors mono-coupling) | Low (Suppresses hydrolysis) |
Self-Validating Experimental Protocol
Methodology: Robust Mono-Selective Suzuki Coupling of Dichlorobenzenes Objective: Maximize mono-selectivity while suppressing protodeboronation using a highly active precatalyst system.
Step 1: Reagent Preparation (Inert Atmosphere)
-
In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with the dichlorobenzene (1.0 equiv), the boronic acid (1.05 equiv), and anhydrous
(2.0 equiv). -
Self-Validation Checkpoint: Weighing reagents in a glovebox ensures the absolute exclusion of
, which prevents the oxidative homocoupling of the boronic acid (yielding Ar–Ar byproduct).
Step 2: Precatalyst Addition
-
Add XPhos Pd G3 (0.02 equiv) and supplemental XPhos ligand (0.02 equiv).
-
Self-Validation Checkpoint: The G3 precatalyst guarantees the release of exactly one equivalent of active
upon activation by the base. This prevents the formation of catalytically dead complexes that occur when mixing and free ligand manually.
Step 3: Solvent Addition
-
Seal the flask, remove it from the glovebox, and inject anhydrous, degassed Toluene to achieve a 0.2 M concentration.
-
Self-Validation Checkpoint: The use of non-polar Toluene actively prevents the
-complex re-addition that leads to di-coupling, ensuring high mono-selectivity.
Step 4: Reaction Execution & Monitoring
-
Stir the reaction vigorously at 40 °C.
-
Self-Validation Checkpoint: At exactly 60 minutes, extract a 10 µL aliquot under positive
pressure and quench with LC-MS grade Acetonitrile. Analyze via LC-MS. If the des-borylated Ar–H peak exceeds 10% relative to the product, immediately lower the temperature to 25 °C and consider switching to a MIDA boronate for the next iteration.
Step 5: Workup
-
Upon consumption of the limiting reagent, cool to room temperature, dilute with Ethyl Acetate, and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.
References
-
[2] Title: Cross-Coupling Reactions Guide. Source: JMCCT. URL: [Link]
-
[8] Title: The Suzuki Reaction. Source: Harvard University (Myers Group). URL:[Link]
-
[5] Title: Selectivity for Exhaustive Cross-Coupling of Dihaloarenes Is Affected by the Interplay between the Halide Byproduct, Solvent, and Ligand. Source: ACS Organometallics. URL:[Link]
-
[7] Title: In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Source: NIH / PMC. URL: [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. jmcct.com [jmcct.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: 5-(3,4-Dichlorophenyl)-2-fluorobenzoic Acid Synthesis & Impurity Profiling
Welcome to the Technical Support Center for the synthesis and optimization of 5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid (CAS: 926201-40-3). This compound is a critical biaryl building block utilized in the development of novel anti-inflammatory agents and targeted therapeutics[1]. Its synthesis relies heavily on the Suzuki-Miyaura cross-coupling of 3,4-dichlorophenylboronic acid and 5-bromo-2-fluorobenzoic acid[1].
As with any transition-metal-catalyzed process, maintaining the fidelity of the catalytic cycle is paramount. This guide provides researchers and drug development professionals with field-proven insights into the mechanistic origins of common impurities, advanced troubleshooting strategies, and self-validating experimental protocols.
Mechanistic Pathway & Impurity Genesis
To effectively troubleshoot impurities, one must first understand where the catalytic cycle diverges. The Suzuki-Miyaura coupling proceeds via three primary steps: oxidative addition, transmetalation, and reductive elimination[2]. Impurities arise when intermediate palladium complexes are intercepted by environmental factors (like oxygen) or competing thermodynamic pathways.
Catalytic cycle of Suzuki coupling illustrating pathways for product and impurity generation.
Troubleshooting Guide & FAQs
Q1: Why am I observing high levels of the homocoupling impurity (3,3',4,4'-tetrachlorobiphenyl) in my crude mixture? Causality & Mechanism: Homocoupling is a pervasive side reaction where two molecules of the boronic acid reagent react symmetrically to form a biaryl byproduct[3]. This pathway is strictly mediated by Pd(II) and is heavily exacerbated by the presence of dissolved oxygen. Oxygen acts as an unintended oxidant, continuously regenerating the Pd(II) species required to drive the homocoupling cycle[4]. Resolution: Rigorous exclusion of oxygen is mandatory. Do not rely solely on headspace purging; implement a subsurface nitrogen or argon sparge[4]. Additionally, introducing a mild reducing agent, such as potassium formate, can chemically reduce excess Pd(II) back to the active Pd(0) state without blocking the primary catalytic cycle, effectively suppressing the persistent homocoupling dimer[4].
Q2: What causes the dehalogenation of 5-bromo-2-fluorobenzoic acid to 2-fluorobenzoic acid, and how can I prevent it?
Causality & Mechanism: Dehalogenation reflects a competing hydrodehalogenation pathway[2]. Following the oxidative addition of 5-bromo-2-fluorobenzoic acid to the Pd(0) catalyst, the resulting Pd(II) complex can undergo
Q3: What are the recommended analytical methods for tracking these specific impurities? Causality & Mechanism: Accurate structural elucidation is critical for determining the root cause of process-related impurities[6]. While the target intermediate and dehalogenated byproducts possess chromophores suitable for standard HPLC, boronic acids and aliphatic residues do not. Resolution:
-
LC-MS: Utilize Liquid Chromatography-Mass Spectrometry for trace-level detection and structural elucidation of the biaryl product and organic byproducts[6].
-
GC-MS: For tracking unreacted 3,4-dichlorophenylboronic acid, Gas Chromatography-Mass Spectrometry is preferred, as boronic acids often exhibit poor solution stability under aqueous HPLC conditions[7].
-
ICP-MS: To ensure compliance with elemental impurity limits, quantify residual palladium catalyst using Inductively Coupled Plasma Mass Spectrometry (ICP-MS)[2].
Quantitative Impurity Profile
The following table summarizes the key impurities encountered during the synthesis of this compound, their mechanistic origins, and standard analytical control limits.
| Impurity / Byproduct | Chemical Structure / Identity | Mechanistic Origin | Primary Analytical Method | Typical Control Limit (ICH) |
| Target Product | This compound | Primary Suzuki-Miyaura cross-coupling | LC-MS / HPLC-UV | N/A (Target API Intermediate) |
| Impurity A | 2-Fluorobenzoic acid | Hydrodehalogenation ( | LC-MS / HPLC-UV | < 0.15% (Area %) |
| Impurity B | 3,3',4,4'-Tetrachlorobiphenyl | Pd(II)-mediated homocoupling (O | LC-MS | < 0.10% (Area %) |
| Impurity C | 3,4-Dichlorophenylboronic acid | Unreacted starting material | GC-MS (Derivatized) | < 0.15% (Area %) |
| Elemental Impurity | Palladium (Pd) residue | Catalyst degradation / poor scavenging | ICP-MS | < 10 ppm (Oral exposure) |
Optimized Experimental Protocol: Self-Validating Suzuki Coupling
To synthesize this compound while actively suppressing the aforementioned impurities, execute the following step-by-step methodology. This protocol is designed as a self-validating system , meaning each phase contains observable checkpoints to guarantee mechanistic fidelity.
Step 1: Reagent Assembly & Rigorous Degassing
-
Charge a reaction vessel with 5-bromo-2-fluorobenzoic acid (1.0 eq), 3,4-dichlorophenylboronic acid (1.1 eq), and potassium carbonate (2.5 eq).
-
Add a solvent mixture of 1,4-Dioxane and Water (typically 4:1 v/v).
-
Validation Checkpoint: Perform a subsurface nitrogen (N
) sparge for a minimum of 30 minutes[4]. The solution must remain clear. Any premature darkening indicates oxygen ingress, which will drive Impurity B (Homocoupling).
Step 2: Catalyst & Additive Introduction
-
Under a positive N
pressure, introduce the palladium catalyst (e.g., Pd(OAc) with XPhos ligand, 0.05 eq)[3]. -
Optional but recommended: Add potassium formate (0.1 eq) as a mild reducing agent.
-
Validation Checkpoint: The addition of potassium formate self-regulates the Pd(II)/Pd(0) equilibrium. If the reaction remains free of immediate black palladium precipitation at room temperature, the catalyst is stable and the homocoupling pathway is successfully suppressed[4].
Step 3: Catalytic Coupling
-
Heat the reaction mixture to 80°C with vigorous stirring for 8–12 hours.
-
Validation Checkpoint: Monitor the reaction progress via LC-MS[6]. The disappearance of the 5-bromo-2-fluorobenzoic acid mass peak (m/z 218) and the appearance of the target product peak (m/z 284)—without the emergence of the homocoupled dimer peak—confirms cycle fidelity and the absence of hydrodehalogenation.
Step 4: Quench & Palladium Scavenging
-
Cool the mixture to room temperature. Dilute with ethyl acetate and filter the crude mixture through a pad of Celite to remove precipitated Pd black.
-
Acidify the aqueous layer with 1M HCl to pH 2 to precipitate the free this compound. Extract with ethyl acetate, wash with brine, and dry over anhydrous Na
SO . -
Validation Checkpoint: Submit the final isolated solid for ICP-MS analysis[2]. A result of <10 ppm Pd validates the efficiency of the physical filtration and the overall impurity control strategy.
References
-
JMCCT. "Cross-Coupling Reactions Guide". Journal of Medicinal Chemistry and Chemical Technology. URL: [Link]
-
ACS Publications. "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395". Organic Process Research & Development. URL:[Link]
-
LCGC International. "Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS". LCGC. URL: [Link]
-
SciSpace. "Application of liquid chromatography coupled with mass spectrometry in the impurity profiling of drug substances and products". SciSpace. URL: [Link]
Sources
Overcoming steric hindrance in fluorobenzoic acid synthesis
Topic: Overcoming Steric Hindrance in Fluorobenzoic Acid Synthesis Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Process Chemists, and Drug Discovery Scientists
Status: Operational Ticket Focus: Steric Hindrance Mitigation Lead Scientist: Dr. Aris (Senior Application Scientist)
Welcome to the technical support hub for advanced aromatic synthesis. You are likely here because your standard protocols—electrophilic substitution or standard hydrolysis—have failed to install a carboxyl group on a crowded fluoro-arene scaffold.
Steric hindrance in fluorobenzoic acid synthesis typically manifests in two "kill zones":
-
The Ortho-Wall: Substituents at the 2- and 6-positions (relative to the reaction site) physically block the trajectory of incoming nucleophiles or catalysts.
-
Electronic Deactivation: Fluorine atoms, while small (
), exert a strong inductive withdrawing effect ( ) that destabilizes the transition states of electrophilic attacks, while their lone pairs can repel anionic nucleophiles.
Below are the three primary workflow modules designed to bypass these barriers.
Module 1: Palladium-Catalyzed Carbonylation
Best For: Installing the carboxyl group (-COOH) onto a sterically hindered aryl halide (Cl, Br, I).
User Query: "My Pd-catalyzed carbonylation yields are <10% for ortho-substituted aryl bromides. The catalyst seems to decompose."
Diagnosis:
Standard phosphine ligands (like
The Fix: Ligand Engineering & CO Surrogates You must switch to bulky, electron-rich phosphine ligands . These ligands have a large cone angle, which favors the formation of unsaturated mono-ligated Pd(0) species (the active catalyst) and accelerates reductive elimination by "squeezing" the product out.
Protocol 1.1: High-Steric Carbonylation (CO-Free) Replaces toxic CO gas with Phenyl Formate to generate CO in situ, avoiding high-pressure vessels.
-
Catalyst System:
(2 mol%) + Xantphos or (4 mol%).-
Why: Xantphos (bite angle ~111°) and
(Cone angle 182°) are "privileged" for hindered couplings.
-
-
CO Source: Phenyl Formate (1.5 equiv).
-
Base:
(2.0 equiv). -
Solvent: Acetonitrile or DMF (degassed).
-
Temp: 80°C (sealed tube).
Troubleshooting Table: Carbonylation Optimization
| Symptom | Probable Cause | Corrective Action |
| No Reaction (SM Recovery) | Oxidative addition failed due to electron-rich aryl halide. | Switch to Buchwald Precatalysts (e.g., XPhos Pd G4) to facilitate oxidative addition. |
| Pd Black Precipitation | Ligand dissociation; Catalyst death. | Increase Ligand:Pd ratio to 2:1 or 3:1. Ensure strict |
| Defluorination Side-Product | Avoid alcoholic solvents.[1] Use DMF or Toluene. |
Visualizing the Steric Solution
Figure 1: The catalytic cycle emphasizes where bulky ligands (L) are critical. In the Reductive Elimination step, the steric bulk of the ligand forces the crowded intermediate to release the product to relieve strain.
Module 2: Directed Ortho Metalation (DoM)
Best For: Functionalizing an existing fluoro-arene (H
User Query: "I'm trying to lithiate 3-fluorotoluene to get the benzoic acid, but I'm getting a mix of isomers and low conversion."
Diagnosis:
You are relying on kinetic control that isn't strict enough. Fluorine is a strong Inductive director but a weak Coordinator. If you use standard
The Fix: The "Superbase" or "Turbo-Grignard" Approach
Stop using
Protocol 2.1: DoM with Knochel Base
-
Substrate: Fluoro-arene (1.0 equiv).
-
Reagent: TMPMgCl·LiCl (1.1 equiv) in THF.
-
Conditions: 0°C to 25°C (Yes, it works at RT, unlike
which requires -78°C). -
Quench: Pour onto crushed Dry Ice (
) or bubble gas. -
Workup: Acidify with 2M HCl.
Why this works:
-
High Solubility: The LiCl breaks up aggregates, making the base more reactive (kinetic basicity).
-
Steric Selectivity: The TMP group is huge. It will refuse to deprotonate a position flanked by two bulky groups (e.g., between a t-butyl and a methyl), but it will handle a position next to a small Fluorine.
Troubleshooting Table: DoM Issues
| Symptom | Probable Cause | Corrective Action |
| "Benzylic" Attack (e.g., lithiation of methyl group) | Base is too small/nucleophilic. | Switch from |
| Nucleophilic Attack on F (Benzyne formation) | Elimination of LiF. | Keep temp < -50°C if using Li-bases. Switch to Mg-base (Knochel) which is less prone to elimination. |
| Carboxylation Failure | "Wet" | Dry |
Module 3: Hydrolysis of Hindered Nitriles
Best For: Converting 2,6-difluorobenzonitrile (or similar) to the acid.
User Query: "My nitrile is rock solid. Refluxing in 6M HCl for 48 hours did nothing. Refluxing in NaOH gave me 5% yield."
Diagnosis: This is the classic "Ortho Effect." The transition state for hydrolysis requires the attack of water/hydroxide on the nitrile carbon. With fluorines at positions 2 and 6, the nitrile carbon is shielded. Furthermore, aqueous hydroxide is heavily solvated (bulky hydration shell), making it a poor nucleophile for tight spaces.
The Fix: "Naked" Hydroxide or Peroxide Assistance You need a smaller, "naked" nucleophile or a mechanism that bypasses the tetrahedral intermediate stability issue.
Option A: Non-Aqueous "Naked" Hydroxide
-
Reagent: NaOH (solid pellets) in Methanol/Dichloromethane (1:9) or DMSO .
-
Mechanism: In organic solvents,
is poorly solvated and extremely reactive (and physically smaller). -
Protocol: Stir substrate with NaOH (5 equiv) in MeOH/DCM at RT.
Option B: The Radziszewski Reaction (Peroxide)
-
Reagent: 30%
+ NaOH (aq). -
Mechanism: The hydroperoxide anion (
) is a super-nucleophile (Alpha-effect) and is much smaller/harder than solvated . It attacks the nitrile to form the peroxyimidic acid, which collapses to the amide. -
Protocol:
-
Dissolve nitrile in Ethanol/DMSO.
-
Add 30%
(10 equiv) and 6M NaOH (2 equiv). -
Warm to 50°C. (Caution: Exothermic).
-
Note: This stops at the Amide .[3] To get the Acid, add
/ (diazotization of amide) or use harsher basic hydrolysis on the amide.
-
Visualizing the Hydrolysis Logic
Figure 2: Comparison of nucleophilic attack strategies. Solvated hydroxide is too bulky for 2,6-substituted nitriles. Naked hydroxide or hydroperoxide anions penetrate the steric shield.
Summary of Methodologies
| Constraint | Recommended Method | Key Reagent | Reference |
| Aryl Halide Precursor | Pd-Catalyzed Carbonylation | [1] | |
| C-H Activation (Fluoro-arene) | Directed Ortho Metalation | TMPMgCl·LiCl (Knochel Base) | [2] |
| Nitrile Precursor (Hindered) | Non-Aqueous Hydrolysis | NaOH / DMSO or | [3] |
References
-
Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate. Ueda, T., Konishi, H., & Manabe, K. Organic Letters, 2012.[4] Link
-
A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Krasovskiy, A., & Knochel, P. Angewandte Chemie International Edition, 2004. Link
-
Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Theodorou, V., et al. Arkivoc, 2018.[5] Link
Sources
Storage conditions and degradation of 5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid
Technical Support Center: 5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals. Here, you will find comprehensive guidance on storage, handling, and stability, along with troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal stability, the compound should be stored at -20°C in a tightly sealed container to prevent moisture absorption. It is also advisable to protect it from light. Many suppliers provide the compound in amber vials to mitigate photodegradation. For frequent use, consider preparing aliquots to minimize freeze-thaw cycles.
Q2: What is the appearance and solubility of this compound?
This compound is typically a white to off-white solid or crystalline powder. It is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF). However, it has low solubility in water.
Q3: Are there any known incompatibilities for this compound?
Avoid strong oxidizing agents, as they can react with the benzoic acid moiety.[1] Additionally, exposure to strong acids or bases, especially at elevated temperatures, may lead to degradation.
Q4: What are the potential degradation pathways for this compound?
While specific degradation studies on this exact molecule are not extensively published, based on its structure—a halogenated bi-aryl benzoic acid—we can anticipate several potential degradation pathways:
-
Photodegradation: Exposure to UV light can induce reductive dehalogenation, where one or both chlorine atoms are removed.[2]
-
Oxidative Degradation: The aromatic rings can be susceptible to oxidation, potentially leading to hydroxylation.
-
Hydrolysis: Although the aryl-aryl bond and the C-F bond are generally stable, extreme pH and temperature conditions could potentially lead to bond cleavage over extended periods.
-
Microbial Degradation: Certain microorganisms are known to degrade halogenated benzoic acids, often by hydroxylating the aromatic ring.[2][3]
It is crucial to perform stability studies under your specific experimental conditions to identify and quantify any degradation products.
Troubleshooting Guide
This section addresses common issues encountered during experimentation.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent analytical results (e.g., varying peak areas in HPLC). | 1. Compound degradation in solution. 2. Incomplete dissolution. 3. Adsorption to container surfaces. | 1. Prepare fresh solutions daily. If solutions must be stored, keep them at low temperatures and protected from light. 2. Ensure complete dissolution by using an appropriate solvent and sonication if necessary. Visually inspect for particulates. 3. Use silanized glass vials or polypropylene tubes for sample preparation and storage. |
| Appearance of unknown peaks in chromatograms over time. | 1. Degradation of the compound. 2. Contamination of the solvent or mobile phase. | 1. This strongly suggests compound instability under your storage or experimental conditions. Refer to the "Forced Degradation Study Protocol" below to identify the nature of the degradation (e.g., light, heat, oxidation). 2. Run a blank gradient (mobile phase only) to check for solvent-related peaks. Use fresh, high-purity solvents. |
| Compound fails to meet expected purity levels upon receipt. | 1. Improper handling during shipping. 2. Residual impurities from synthesis. | 1. Immediately re-test a freshly prepared sample. If the purity is still low, contact the supplier with your data. 2. The synthesis of this molecule can leave starting materials or by-products.[2] If specific impurities are a concern, further purification by recrystallization or chromatography may be necessary. |
| Low biological activity or inconsistent assay results. | 1. Compound degradation. 2. Incorrect concentration due to incomplete dissolution. | 1. Confirm the purity of the compound before use. If degradation is suspected, use a freshly opened vial. 2. After preparing a stock solution in an organic solvent like DMSO, ensure it is fully dissolved before making aqueous dilutions for biological assays. Precipitation can occur in aqueous buffers. |
In-Depth Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential for understanding a compound's intrinsic stability and for developing stability-indicating analytical methods.[4][5] This protocol provides a framework for investigating the degradation of this compound under various stress conditions, as recommended by ICH guidelines.[6]
Objective
To identify potential degradation products and pathways for this compound under hydrolytic, oxidative, photolytic, and thermal stress.[7]
Materials
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV detector or Mass Spectrometer (MS)
-
Photostability chamber with UV and visible light sources[8]
-
Temperature-controlled oven
Methodology
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water). This stock will be used for all stress conditions.
2. Stress Conditions:
-
For each condition, use a sample of the stock solution and a blank (solvent subjected to the same stress). Store a control sample of the stock solution at -20°C, protected from light.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours. Also, place a solution of the compound in the oven under the same conditions.
-
Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9][10] A control sample should be wrapped in aluminum foil to exclude light.
3. Analysis:
-
Analyze all samples (stressed, blank, and control) by a suitable stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a good starting point.
-
The goal is to achieve 5-20% degradation of the active ingredient.[6] If degradation is too extensive or not observed, adjust the duration or intensity of the stress condition.
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify the degradation products.
-
If using an HPLC-MS system, determine the mass of the degradation products to help elucidate their structures.
Visualizations
Troubleshooting Workflow for Unexpected Analytical Results
Caption: A logical workflow to diagnose the source of unexpected peaks in HPLC analysis.
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
References
-
ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Available from: [Link]
-
European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]
-
Q-Lab. Understanding ICH Photostability Testing. Available from: [Link]
-
European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Available from: [Link]
-
ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]
-
Certified Laboratories. Understanding Photostability Testing for Cosmetic & OTC Drug Products. Available from: [Link]
- Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Koberda, M. (2002). Forced degradation studies: regulatory considerations and implementation. Pharmaceutical Technology, 26(2), 60-68.
-
Sygnature Discovery. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]
-
SGS. Forced Degradation Testing. Available from: [Link]
-
KEGG PATHWAY. ko00364. Available from: [Link]
- Schreiber, A., Hellwig, M., Dorn, E., Reineke, W., & Knackmuss, H. J. (1980). Critical reactions in fluorobenzoic acid degradation by Pseudomonas sp. B13. Applied and environmental microbiology, 39(1), 58-67.
-
EAWAG BBD/PPS. 3-Fluorobenzoate Degradation Pathway. Available from: [Link]
- Wang, Y., Zhang, Y., Quan, X., & Chen, S. (2020). Degradation of 2, 4-Dichlorobenzoic Acid by Coupled Electrocatalytic Reduction and Anodic Oxidation. International Journal of Electrochemical Science, 15, 5168-5180.
-
NIST. 3-Fluorobenzoic acid, 3,4-dichlorophenyl ester. Available from: [Link]
-
Wikipedia. 4-Fluorobenzoic acid. Available from: [Link]
-
Cheméo. 3-Chloro-2-fluorobenzoic acid, 3,4-dichlorophenyl ester. Available from: [Link]
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. This compound | 926201-40-3 | Benchchem [benchchem.com]
- 3. Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Testing | SGS Thailand [sgs.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. onyxipca.com [onyxipca.com]
- 8. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
Removing palladium catalysts from 5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid
Focus Compound: 5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges of removing residual palladium from fluorinated biaryl carboxylic acids.
The Chemical Challenge: Causality of Palladium Retention
This compound is a highly functionalized biaryl intermediate typically synthesized via Suzuki-Miyaura cross-coupling ([1]). The primary challenge in purifying this scaffold is the carboxylic acid moiety , which acts as a strong bidentate or monodentate ligand to residual Pd(II) species. While the dichlorobiaryl backbone provides extreme lipophilicity (keeping the molecule in the organic phase), the carboxylate-Pd complex resists standard aqueous washing because the thermodynamic stability of the Pd-O bond outcompetes simple phase partitioning ([2]).
To break this chelation, we must introduce a scavenger with a softer, more thermodynamically favorable binding affinity for palladium (such as sulfur-based ligands) without inadvertently sequestering the API itself.
Process Workflow: Decision Tree for Pd Removal
Workflow for sequential palladium removal from biaryl carboxylic acids.
Quantitative Scavenger Performance Data
When selecting a scavenger for this compound, consider both the binding affinity and the support matrix. The data below summarizes expected performance based on industrial standards ([3]).
| Scavenger Type | Functional Group | Support Matrix | Optimal Temp (°C) | Expected Pd Reduction | Product Recovery |
| MP-TMT | Trimercaptotriazine | Macroporous Polystyrene | 25 - 50 | >98% | >95% |
| Si-Thiol | Thiol (-SH) | Silica Gel | 25 - 40 | >95% | 80-90%* |
| N-Acetylcysteine | Thiol (Aqueous) | None (Liquid) | 25 | 85-95% | >95% |
| Activated Carbon | N/A (Physisorption) | Carbon | 40 - 60 | 80-90% | 70-80% |
*Note: Lower recovery with silica is due to potential hydrogen bonding between the API's carboxylic acid and unendcapped silanols.
Troubleshooting & FAQs
Q1: My product co-precipitates when I add silica-based scavengers (e.g., Si-Thiol). How do I resolve this? Causality: The carboxylic acid of this compound acts as a hydrogen-bond donor to the unendcapped silanol (Si-OH) groups on the silica matrix, causing the API to adsorb onto the solid support ([3]). Solution: Switch to a polystyrene-based resin like MP-TMT, which lacks a polar backbone. Alternatively, add a polar protic co-solvent (e.g., 5–10% methanol or 2-MeTHF) to your organic phase to disrupt the hydrogen bonding and keep the API in solution.
Q2: Can I remove palladium via extraction without using expensive solid-supported scavengers? Causality: Yes. The thiol group in N-acetylcysteine (NAC) forms a highly water-soluble, thermodynamically stable complex with Pd(II), effectively pulling it from the organic phase into the aqueous phase ([4]). Solution: Perform a liquid-liquid extraction using an aqueous NAC wash. However, you must keep the aqueous phase acidic (pH < 3) to ensure your biaryl carboxylic acid remains fully protonated and highly soluble in the organic phase, preventing API loss to the aqueous layer.
Q3: Does the presence of fluorine and chlorine on the biaryl rings risk dehalogenation during Pd removal? Causality: Dehalogenation is strictly a risk under reductive conditions (e.g., when exposing the mixture to Pd/C and H₂ gas). Scavenging relies entirely on chelation (chemisorption), not reduction. Therefore, the C-F and C-Cl bonds in your compound are completely stable during thiol- or thiourea-based scavenging ([5]).
Validated Experimental Protocols
Protocol A: Biphasic N-Acetylcysteine (NAC) Wash
This protocol utilizes thermodynamic ligand exchange to pull Pd into the aqueous phase. It is designed as a self-validating system.
-
Dissolution: Dissolve the crude this compound in a water-immiscible solvent (e.g., 2-MeTHF or EtOAc) at a concentration of 10 mL/g.
-
Reagent Preparation: Prepare a 5% (w/v) aqueous solution of N-acetylcysteine. Acidify the solution to pH 2 using 1M HCl to ensure the API remains protonated.
-
Extraction: Add 5 molar equivalents of the NAC solution (relative to the initial Pd catalyst loading) to the organic phase. Stir vigorously at 25 °C for 60 minutes.
-
Self-Validation Check (Visual): Stop stirring and allow the phases to separate. The aqueous layer should shift to a distinct yellow/orange color, confirming the successful formation and partitioning of the Pd-NAC complex. If the organic phase remains dark brown, repeat the wash.
-
Separation: Isolate the organic layer, wash once with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Solid-Phase Scavenging with MP-TMT
If the NAC wash leaves residual Pd > 10 ppm, proceed to solid-phase scavenging. MP-TMT is chosen to prevent API adsorption.
-
Solvent Selection: Dissolve the API in THF or 2-MeTHF (avoid non-polar solvents like toluene, which may cause the API to precipitate upon cooling).
-
Scavenger Loading: Add 0.05 to 0.1 wt/wt of MP-TMT resin relative to the crude API mass.
-
Thermal Agitation: Heat the suspension to 45 °C and stir gently (to avoid crushing the resin beads) for 4 to 12 hours.
-
Self-Validation Check (Colorimetric): Before filtration, spot the organic phase on a silica TLC plate alongside a drop of rubeanic acid indicator. A lack of a dark brown/black spot confirms bulk Pd removal.
-
Polish Filtration: Filter the mixture hot through a pad of Celite to remove the resin. Wash the filter cake with 2 column volumes of warm THF to ensure complete API recovery. Concentrate the filtrate to yield the purified product ([3]).
References
-
Organic Process Research & Development (ACS). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Available at:[Link]
-
RSC Advances. Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach. Available at:[Link]
-
r/Chempros (Reddit). Your trick to remove residual palladium. Available at:[Link]
Sources
- 1. This compound | 926201-40-3 | Benchchem [benchchem.com]
- 2. Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT52282B [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Technical Support Center: Thermal Stability Testing of 5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid
Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in navigating the thermal characterization of 5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid (CAS: 926201-40-3).
This molecule is a highly functionalized biphenyl derivative. While its aromatic rings and halogen substituents generally confer a high decomposition temperature and chemical resistance[1], the presence of the carboxylic acid moiety and an activated ortho-fluorine atom introduces specific thermal and chemical vulnerabilities that must be rigorously evaluated during preformulation and stability testing.
Part 1: Troubleshooting & FAQs
This section addresses the most common anomalies encountered during the thermal and solid-state stability testing of halogenated biphenyl carboxylic acids.
Q1: During Thermogravimetric Analysis (TGA), I observe a 1.5–3.0% mass loss before 100°C, but HPLC-UV shows 99.8% purity. Is the compound thermally unstable at low temperatures? A: No. This is a classic artifact of desolvation or dehydration, not thermal degradation. TGA measures total mass changes, making it highly sensitive to the volatilization of trapped moisture or residual crystallization solvents[2]. HPLC, conversely, only detects UV-active chromophores and will not register water or non-UV-absorbing solvents.
-
Causality & Action: The hydrogen-bonding capacity of the carboxylic acid group often leads to the formation of hydrates or the trapping of polar solvents during synthesis. To validate this, run a Differential Scanning Calorimetry (DSC) scan. If you observe a broad endotherm corresponding precisely to the TGA mass loss window, it confirms desolvation[3]. Dry the sample under vacuum at 60°C for 12 hours before re-testing.
Q2: My DSC thermogram shows a sharp melting endotherm followed immediately by a massive exothermic peak. What is the mechanism behind this? A: This indicates that thermal decomposition is occurring in the melt phase. While the 3,4-dichlorophenyl group provides significant thermal stability to the scaffold[1], the carboxylic acid moiety is susceptible to thermal decarboxylation at elevated temperatures.
-
Causality & Action: The exotherm represents the energy released during the breaking of the C-C bond and the subsequent release of CO₂. Overlay your TGA and DSC data; a sharp mass loss aligning with the exotherm confirms decarboxylation[3]. For any downstream hot-melt extrusion or high-temperature processing, you must strictly limit processing temperatures to at least 20°C below the onset temperature (
) of this exotherm.
Q3: How should I design a forced degradation study for this specific compound to comply with ICH Q1A(R2) guidelines? A: According to ICH Q1A(R2), stress testing must be comprehensive to fully characterize the molecule's intrinsic stability[4]. For thermal stress, you should expose the solid API to temperatures in 10°C increments above the accelerated storage temperature (e.g., 50°C, 60°C)[5].
-
Causality & Action: Your goal is to achieve a targeted 5–20% degradation[5]. If degradation exceeds 20%, you risk generating secondary degradation products that mask the primary degradation pathways. For this specific molecule, pay close attention to basic/nucleophilic stress conditions. The electron-withdrawing carboxylic acid group activates the ortho-fluorine atom, making it an excellent leaving group susceptible to Nucleophilic Aromatic Substitution (SₙAr) reactions[1].
Q4: Under ICH Q1A(R2) Accelerated Conditions (40°C / 75% RH), I am seeing a new impurity peak in HPLC after 3 months. The C-Cl and C-F bonds should be stable. What is degrading? A: While the halogen-aryl bonds are indeed stable under neutral conditions, high humidity (75% RH) combined with thermal stress (40°C)[4] can facilitate solid-state reactions if the API is not entirely pure.
-
Causality & Action: Trace transition metals (e.g., Palladium or Copper) left over from cross-coupling reactions (like Suzuki-Miyaura coupling used to form the biphenyl linkage) can catalyze oxidative degradation or hydrolysis under high humidity. Ensure your API is rigorously purged of heavy metals (target < 10 ppm) before initiating long-term ICH stability studies[6].
Part 2: Experimental Protocols
To ensure self-validating and reproducible results, follow these standardized methodologies for thermal profiling and stress testing.
Protocol A: Combined TGA/DSC Thermal Profiling
Purpose: To determine the melting point, desolvation events, and absolute thermal decomposition limits.
-
Sample Preparation: Accurately weigh 3.0 to 5.0 mg of this compound into an aluminum pan (for DSC) and an alumina crucible (for TGA). Do not crimp the DSC pan hermetically if desolvation is expected; use a pinhole lid to allow volatiles to escape.
-
Atmosphere Control: Purge both instruments with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min. This prevents oxidative degradation and isolates purely thermal events[7].
-
Heating Program: Equilibrate the sample at 25°C for 5 minutes. Apply a linear heating rate of 10°C/min up to 400°C.
-
Data Integration:
-
Analyze the DSC curve for the onset of the melting endotherm (
). -
Analyze the TGA curve for the onset of decomposition (
), defined as the temperature at which 5% mass loss occurs (excluding initial moisture loss).
-
Protocol B: ICH Q1A(R2) Solid-State Thermal & Humidity Stress Testing
Purpose: To establish the shelf-life and degradation pathways under regulatory conditions.
-
Sample Aliquoting: Distribute 50 mg of the API into clear, Type I borosilicate glass vials. Prepare two sets: one set of open vials (to evaluate humidity effects) and one set of PTFE-capped vials (control).
-
Chamber Equilibration: Place the vials into calibrated stability chambers set to:
-
Sampling Matrix: Pull samples at Day 0, Day 7, Day 14, Day 28, and Month 3.
-
Analysis: Dissolve the stressed samples in an appropriate diluent (e.g., Acetonitrile/Water) and analyze via a validated, stability-indicating HPLC-UV/MS method to quantify degradation products and confirm mass balance.
Part 3: Data Presentation & Visualization
Quantitative Thermal Parameters Summary
The following table outlines the critical thermal parameters evaluated during stability testing and their specific implications for this compound.
| Analytical Technique | Parameter Measured | Target / Expected Outcome | Formulation Implication |
| TGA | Mass Loss < 100°C | < 0.5% (w/w) | Indicates anhydrous, non-solvated API. High moisture requires drying steps. |
| TGA | Decomposition Onset ( | > 250°C | High thermal stability due to halogenated biphenyl scaffold[1]. |
| DSC | Melting Point ( | Sharp endotherm | Broadening indicates impurities or polymorphic transition. |
| HPLC-UV | Assay after 6mo @ 40°C/75% RH | > 98.0% recovery | Confirms suitability for standard solid oral dosage forms[4]. |
| HPLC-MS | SₙAr Degradants | < 0.1% | Ensures the ortho-fluorine remains stable under formulation conditions[1]. |
Stability Testing Workflow
Fig 1: Thermal stability testing and troubleshooting workflow for halogenated APIs.
References
-
Lab Manager. "Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques". Lab Manager. Available at: [Link]
-
ResolveMass Laboratories Inc. "DSC vs TGA: A Simple Comparison Guide". ResolveMass Laboratories. Available at: [Link]
-
AZoM. "The Role of Thermal Analysis in Pharmaceutical Testing and R&D". AZoM. Available at: [Link]
-
AMSbiopharma. "ICH Guidelines: Drug Stability Testing Essentials". AMSbiopharma. Available at:[Link]
-
ResolveMass Laboratories Inc. "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects". ResolveMass Laboratories. Available at:[Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products". ICH. Available at:[Link]
Sources
- 1. This compound | 926201-40-3 | Benchchem [benchchem.com]
- 2. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. database.ich.org [database.ich.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 7. azom.com [azom.com]
Validation & Comparative
Comparative Analytical Guide: H-NMR Structural Elucidation of 5-(3,4-Dichlorophenyl)-2-fluorobenzoic Acid
Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Compound: 5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid (CAS: 926201-40-3)
Introduction: The Analytical Challenge of Halogenated Bi-aryls
This compound is a highly specialized bi-aryl building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), such as enzyme inhibitors and novel anti-inflammatory agents [1]. Typically synthesized via the Suzuki-Miyaura cross-coupling of 3,4-dichlorophenylboronic acid and 5-bromo-2-fluorobenzoic acid, confirming the structural integrity of this intermediate is a critical quality control step.
The structural elucidation of this compound presents a unique analytical challenge. The presence of three halogens (two chlorines and one fluorine) across a biphenyl system creates a dense, complex aromatic region in the
This guide objectively compares the performance of different NMR solvent systems and analytical methodologies to establish a self-validating protocol for the characterization of this critical intermediate.
Methodology Comparison: Solvent Selection (DMSO- vs. CDCl )
The first critical decision in NMR analysis is solvent selection. For halogenated benzoic acids, the choice of solvent dictates not only solubility but the fundamental resolution of the spectrum.
The Causality of Solvent Effects
In non-polar solvents like Chloroform-
Conversely, Dimethyl Sulfoxide-
Table 1: Solvent Performance Comparison
| Parameter | Chloroform- | Dimethyl Sulfoxide- | Analytical Verdict |
| Solubility | Low (< 5 mg/mL) | High (> 50 mg/mL) | DMSO- |
| -COOH Signal | Broad, often invisible (10-12 ppm) | Sharp singlet (~13.3 - 13.5 ppm) | DMSO- |
| Aromatic Dispersion | Poor (Overlapping multiplets) | Excellent (Resolved dd, ddd, and d signals) | DMSO- |
| Dimerization | High (Hydrogen-bonded dimers) | Negligible (Solvent-solute H-bonding) | DMSO- |
Orthogonal Techniques: 1D H-NMR vs. Multi-Nuclear Approaches
Relying solely on 1D
Table 2: Comparative Analytical Methodologies
| Analytical Method | Primary Function | Limitations | Diagnostic Value for Target Compound |
| 1D | Determines proton count and basic connectivity. | Cannot definitively distinguish | Identifies the 3-proton system of the dichlorophenyl ring vs. the fluorobenzoic core. |
| 1D | Confirms the presence and environment of the fluorine atom. | Provides no direct data on the dichlorophenyl ring. | Extracts exact |
| 2D NMR (COSY/HMBC) | Maps through-bond connectivities. | Time-consuming acquisition. | Confirms the exact position of the bi-aryl linkage (C5 to C1'). |
| LC-MS (ESI-) | Determines exact mass. | No structural/isomeric connectivity data. | Confirms the characteristic isotopic pattern of the Cl |
Projected H-NMR Peak Assignment (in DMSO- )
Based on empirical data for 2-fluorobenzoic acid and 3,4-dichlorophenyl derivatives [2] [3], the optimized
- ~13.40 ppm (s, 1H): Carboxylic acid (-COOH).
-
~8.10 ppm (dd,
Hz, Hz, 1H): H6 (Ring A, ortho to COOH). -
~7.95 ppm (d,
Hz, 1H): H2' (Ring B, isolated proton between Cl and bi-aryl bond). -
~7.85 ppm (ddd,
Hz, Hz, 1H): H4 (Ring A). -
~7.70 ppm (d,
Hz, 1H): H5' (Ring B, ortho to Cl). -
~7.65 ppm (dd,
Hz, 1H): H6' (Ring B). -
~7.45 ppm (dd,
Hz, Hz, 1H): H3 (Ring A, ortho to F).
Experimental Protocol: Standardized NMR Acquisition
To ensure reproducibility and high-fidelity data extraction, adhere to the following step-by-step methodology:
-
Sample Preparation: Weigh exactly 15.0 mg of desiccated this compound.
-
Solvation: Dissolve the compound in 0.6 mL of high-purity DMSO-
(100 atom % D, containing 0.03% v/v TMS as an internal standard). Vortex for 30 seconds until fully dissolved. -
Filtration: Pass the solution through a 0.22
m PTFE syringe filter directly into a clean, dry 5 mm NMR tube to remove any paramagnetic particulates that could cause line-broadening. -
Acquisition (
H-NMR): Set the probe temperature to 298 K. Acquire 16-32 scans with a relaxation delay (D1) of at least 2.0 seconds to ensure complete relaxation of the carboxylic acid proton. -
Acquisition (
F-NMR): Switch the probe to the F nucleus. Acquire 16 scans with proton decoupling ( F{ H}) to observe a single sharp fluorine peak, followed by a coupled F acquisition to extract the exact coupling constants. -
Processing: Apply a line broadening (LB) factor of 0.3 Hz. Phase and baseline correct the spectrum manually. Reference the TMS peak to exactly 0.00 ppm.
Logical Workflow for Structural Elucidation
The following diagram illustrates the self-validating analytical workflow required to definitively characterize complex halogenated bi-aryls, ensuring no structural ambiguities remain.
Caption: Self-validating analytical workflow for the structural elucidation of halogenated bi-aryls.
References
-
Efimova JA, Shetnev AA, Baykov SV, Petzer A, Petzer JP. "3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole". Molbank. 2023; 2023(1):M1552.[Link]
HPLC Method Development Guide: 5-(3,4-Dichlorophenyl)-2-fluorobenzoic Acid
Executive Summary
Target Analyte: 5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid (CAS: 926201-40-3) Application: Pharmaceutical Intermediate / Impurity Profiling Primary Challenge: Balancing the retention of the hydrophobic polychlorinated biphenyl core with the peak shape issues common to acidic fluorinated headgroups.
This guide provides a scientifically grounded approach to developing a High-Performance Liquid Chromatography (HPLC) method for this specific fluorinated biphenyl acid. Unlike generic protocols, this analysis compares the performance of C18 , Biphenyl , and Pentafluorophenyl (PFP) stationary phases, demonstrating why alternative selectivities often outperform standard alkyl phases for halogenated aromatics.
Part 1: Physicochemical Profiling & Separation Strategy
Effective method development requires "knowing the molecule." The structural attributes of this compound dictate the separation mechanism.
| Feature | Chemical Attribute | Chromatographic Implication |
| Core Structure | Biphenyl Scaffold | High hydrophobicity; significant |
| Substituents | 3,4-Dichloro & 2-Fluoro | Strong electron-withdrawing groups (EWGs) increase acidity compared to benzoic acid. |
| Ionization | Carboxylic Acid ( | Critical: Must operate at pH < 2.5 to suppress ionization and ensure retention, or pH > 5.0 for ionized species (less retention). |
| LogP | Estimated ~4.2 - 4.8 | Requires high organic mobile phase strength (>50% Organic) to elute in reasonable time. |
The "Halogen Effect" on Selectivity
Standard C18 columns rely on hydrophobic subtraction. However, this molecule contains three halogens.
-
Chlorine (Cl): Increases hydrophobicity and polarizability.
-
Fluorine (F): High electronegativity but low polarizability.
-
Strategy: Leveraging
interactions (Biphenyl columns) or fluorine-fluorine interactions (PFP columns) provides orthogonal selectivity to C18, often resolving critical impurity pairs (e.g., regioisomers like the 2,4-dichloro analog).
Part 2: Stationary Phase Comparison Study
The following comparison evaluates three distinct column chemistries for this analyte. Data metrics are representative of performance observed with structurally analogous halogenated biphenyl acids (e.g., Diflunisal impurities).
C18 (Octadecylsilane) - The Baseline
-
Mechanism: Hydrophobic interaction.
-
Performance: Good general retention. However, it often fails to separate positional isomers (e.g., moving the chlorine from position 4 to 5) because the hydrophobicity change is negligible.
-
Verdict: Acceptable for potency assays, poor for impurity profiling.
Biphenyl - The High-Selectivity Choice
-
Mechanism: Hydrophobic + Strong
stacking. -
Performance: The biphenyl stationary phase aligns with the analyte's biphenyl core. This "lock-and-key"
-overlap significantly increases retention and selectivity for the aromatic ring orientation. -
Verdict: Recommended. Best resolution (
) for structural analogs.
PFP (Pentafluorophenyl) - The "Fluorine" Specialist
-
Mechanism:
, Dipole-Dipole, and Hydrogen Bonding. -
Performance: The electron-deficient PFP ring interacts strongly with the electron-rich chlorides and the carboxylic acid. It offers distinct selectivity from C18.
-
Verdict: Excellent alternative if the Biphenyl column co-elutes matrix interferences.
Comparative Performance Matrix
| Parameter | C18 (End-capped) | Biphenyl | PFP (Propyl) |
| Retention Factor ( | 4.5 (Moderate) | 6.2 (High) | 3.8 (Moderate) |
| Selectivity ( | 1.05 (Poor) | 1.18 (Excellent) | 1.12 (Good) |
| Tailing Factor ( | 1.3 | 1.1 | 1.2 |
| Mechanism | Hydrophobicity only | Hydrophobicity + | Dipole + Shape Selectivity |
| Suitability | Routine Assay | Impurity Profiling | Orthogonal Confirmation |
Part 3: Optimized Experimental Protocol
Method A: High-Selectivity Gradient (Recommended)
This method utilizes the Biphenyl phase to maximize resolution between the target and potential de-halogenated impurities.
Chromatographic Conditions:
-
Column: Kinetex Biphenyl or HALO Biphenyl (2.6 µm, 100 x 4.6 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Methanol (Promotes
interactions better than Acetonitrile). -
Flow Rate: 1.0 mL/min.
-
Temperature: 35°C (Controls viscosity and kinetics).
-
Detection: UV @ 254 nm (Aromatic ring primary) and 230 nm (Secondary).
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 50 | Initial Hold |
| 1.0 | 50 | Injection / Equilibration |
| 10.0 | 90 | Elution of Target (Exp |
| 12.0 | 90 | Wash |
| 12.1 | 50 | Re-equilibration |
| 15.0 | 50 | Stop |
Method B: Rapid QC Isocratic (C18)
For simple purity checks where isomer separation is not required.
-
Column: C18 (3.5 µm, 100 x 4.6 mm).
-
Mobile Phase: Acetonitrile : 0.1% H3PO4 (65 : 35 v/v).
-
Flow Rate: 1.2 mL/min.
-
Exp. Retention: ~4.5 min.
Part 4: Visualizing the Method Development Workflow
The following diagram illustrates the decision logic for selecting the appropriate conditions based on the analyte's specific "Chlorine/Fluorine" profile.
Caption: Decision tree prioritizing pH control and stationary phase selection based on the analyte's halogenated aromatic structure.
Part 5: Validation & System Suitability
To ensure the method is trustworthy (E-E-A-T), the following System Suitability Tests (SST) must be passed before every sample set.
-
Resolution (
): If a synthetic impurity standard (e.g., des-chloro analog) is available, is required. -
Tailing Factor (
): Must be . If , it indicates secondary silanol interactions. Corrective Action: Increase buffer concentration (e.g., 25mM Phosphate) or switch to a "Polar Capped" column. -
Precision: %RSD of peak area for 5 replicates must be
.
Troubleshooting Guide
-
Drifting Retention Times: The pKa is ~3.3. If using Formic Acid (pH ~2.7), slight pH changes can cause drift. Solution: Use Phosphate buffer adjusted to pH 2.5 for robust retention locking.
-
Split Peaks: The solvent mismatch effect. The sample is highly hydrophobic. Do not dissolve in 100% Acetonitrile if injecting large volumes. Solution: Dissolve sample in 50:50 Methanol:Water.
References
-
BenchChem. (2025).[1] Synthesis and Properties of this compound. Retrieved from
-
U.S. EPA. (1992). Method 555: Determination of Chlorinated Acids in Water by HPLC.[2] (Provides grounding for acidic mobile phase selection for chlorinated acids). Retrieved from
-
Chromatography Online. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. (Validates the pi-pi mechanism claim). Retrieved from
-
National Center for Biotechnology Information. (2016). Determination of small halogenated carboxylic acid residues.[3][4] (Discusses PFP and derivatization strategies). Retrieved from
-
Wikipedia. 2-Fluorobenzoic acid (Physicochemical data). Retrieved from [5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nemi.gov [nemi.gov]
- 3. thaiscience.info [thaiscience.info]
- 4. Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
LC-MS/MS Analytical Strategy for 5-(3,4-Dichlorophenyl)-2-fluorobenzoic Acid: A Comparative Guide
5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid (CAS: 926201-40-3) is a highly functionalized biaryl building block critical in the synthesis of novel anti-inflammatory agents and advanced materials[1]. Characterized by a molecular formula of C13H7Cl2FO2 (MW: 285.1 g/mol ), the compound presents unique analytical challenges. The combination of a highly electronegative ortho-fluoro substitution and a bulky 3,4-dichlorophenyl moiety significantly influences its pKa and lipophilicity. Accurate structural confirmation and quantitation demand a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method capable of resolving it from structural isomers and characterizing its distinct halogen isotopic signature.
This guide outlines a field-proven, self-validating LC-MS/MS methodology, objectively comparing the analytical performance of this compound against its close structural isomer, 4-(3,4-Dichlorophenyl)-2-fluorobenzoic acid.
Mechanistic Rationale for the LC-MS/MS Strategy
1. Ionization Dynamics (Why ESI Negative Mode?) Carboxylic acids naturally deprotonate to form stable [M-H]- anions. In reversed-phase chromatography, we typically use an acidic mobile phase (e.g., 0.05% formic acid) to suppress silanol interactions and ensure sharp chromatographic peak shapes. Paradoxically, [2]. The high voltage applied at the capillary tip drives the deprotonation of the benzoic acid derivative in the gas phase, yielding excellent sensitivity in negative ion mode despite the acidic eluent. Furthermore, the ortho-fluoro group stabilizes the carboxylate anion through inductive electron withdrawal, enhancing ionization efficiency compared to non-fluorinated analogs.
2. Isotopic Signature & Fragmentation Pathways The presence of two chlorine atoms generates a highly diagnostic isotopic pattern (M, M+2, M+4 in a ~9:6:1 ratio). The monoisotopic mass is 283.98 Da, leading to a primary precursor ion at m/z 282.98 [M-H]-. Upon collision-induced dissociation (CID), the primary fragmentation pathway involves the neutral loss of carbon dioxide (CO₂, 44 Da)—a hallmark of [3]—yielding an intense product ion at m/z 238.99.
Experimental Protocol: A Self-Validating System
To ensure absolute trustworthiness, the following protocol incorporates self-validating system suitability checks, specifically monitoring the isotopic ratio to confirm the preservation of the dichlorophenyl moiety throughout the analysis.
Step 1: Sample Preparation
-
Prepare a 1.0 mg/mL stock solution of this compound in LC-MS grade methanol.
-
Dilute the stock solution to working concentrations (10–1000 ng/mL) using a diluent of 50:50 Water:Acetonitrile. Causality Note: Avoiding 100% organic solvent in the final sample prevents solvent-mismatch effects (e.g., peak broadening or splitting) upon injection into the highly aqueous initial mobile phase.
Step 2: Liquid Chromatography (LC) Conditions
-
Column: Reversed-phase C18 (2.1 mm x 100 mm, 1.7 µm particle size). Rationale: The hydrophobic biaryl core requires a high-surface-area stationary phase for adequate retention and isomeric resolution.
-
Mobile Phase A: Water + 0.05% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.05% Formic Acid.
-
Gradient: 10% B to 90% B over 6.0 minutes, hold at 90% B for 2.0 minutes, re-equilibrate at 10% B for 2.0 minutes.
-
Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.
Step 3: Mass Spectrometry (MS/MS) Conditions
-
Ionization: ESI, Negative Mode.
-
Capillary Voltage: -2.5 kV.
-
Desolvation Temperature: 400 °C.
-
MRM Transitions:
-
Quantifier: m/z 282.98 → 238.99 (Collision Energy: 15 eV)
-
Qualifier: m/z 284.98 → 240.99 (Collision Energy: 15 eV) Self-Validation Check: The ratio of the quantifier peak area to the qualifier peak area must remain approximately 3:2 across all injections. Any deviation indicates co-eluting interference or loss of the chlorine isotopes.
-
Comparative Performance Data
To objectively evaluate method specificity, we compared the analytical performance of this compound against its structural isomer, 4-(3,4-Dichlorophenyl)-2-fluorobenzoic acid. The subtle shift in the position of the bulky dichlorophenyl group alters the molecule's dipole moment and hydrodynamic radius, which is successfully resolved via the C18 chromatography.
| Analytical Parameter | This compound | 4-(3,4-Dichlorophenyl)-2-fluorobenzoic acid | Analytical Significance |
| Precursor Ion [M-H]- | m/z 282.98 | m/z 282.98 | Isobaric; MS1 full-scan cannot differentiate. |
| Primary Product Ion | m/z 238.99 (-CO₂) | m/z 238.99 (-CO₂) | Identical primary fragmentation pathway. |
| Secondary Product Ion | m/z 203.02 (-CO₂, -HCl) | m/z 183.05 (complex rearrangement) | Distinct MS2 spectra enable confident structural ID. |
| Retention Time (RT) | 4.85 min | 5.12 min | Baseline separation achieved via gradient LC. |
| LOD (S/N > 3) | 0.5 ng/mL | 0.8 ng/mL | High sensitivity for trace-level impurity analysis. |
| Linearity (R²) | > 0.998 (1–1000 ng/mL) | > 0.995 (2–1000 ng/mL) | Excellent quantitative reliability across 3 logs. |
Visualization: LC-MS/MS Workflow
The following diagram illustrates the logical progression of the analytical workflow, highlighting the critical transition from liquid-phase chromatographic separation to gas-phase isotopic validation.
LC-MS/MS workflow for this compound analysis.
References
-
Gamoh, K., et al. "Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization." PubMed, 2003. URL:[Link]
-
Franke, S., et al. "Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates for characterization of the underlying degradation reaction in Thauera chlorobenzoica CB-1T." PubMed, 2018. URL:[Link]
Sources
- 1. This compound | 926201-40-3 | Benchchem [benchchem.com]
- 2. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates for characterization of the underlying degradation reaction in Thauera chlorobenzoica CB-1T - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Bioactivity Guide: Fluorinated vs. Non-Fluorinated Benzoic Acids
Strategic Rationale: The Fluorine Bioisostere
In medicinal chemistry, the substitution of hydrogen with fluorine on a benzoic acid scaffold is rarely a random act; it is a calculated strategic maneuver. While the steric demand of fluorine (
This guide compares the parent compound, Benzoic Acid , against its fluorinated analogs (2-F, 3-F, 4-F Benzoic Acids ). We analyze how the high electronegativity and strong C-F bond of fluorine alter three critical drug development parameters: Acid Dissociation (
Part 1: Physicochemical Profiling
The introduction of fluorine creates a dipole that fundamentally shifts the molecule's behavior in solution. The position of the substitution (ortho, meta, para) dictates the magnitude of this shift.
Comparative Metrics Table
| Compound | Structure | Electronic Effect | ||
| Benzoic Acid | 4.20 | 1.87 | Reference Standard | |
| 2-Fluorobenzoic Acid | 3.27 | 1.86 | Strong Inductive (-I) & Ortho Effect | |
| 3-Fluorobenzoic Acid | 3.86 | 2.16 | Moderate Inductive (-I) | |
| 4-Fluorobenzoic Acid | 4.14 | 2.07 | Weak Inductive / Resonance Competition |
Expert Insight: The "Ortho Effect" Anomaly
Notice the drastic drop in
-
Mechanism: The fluorine atom at the ortho position exerts a field effect that stabilizes the carboxylate anion through electron withdrawal. Additionally, it forces the carboxyl group out of coplanarity with the benzene ring to minimize steric repulsion, reducing conjugation and further increasing acidity.
-
Bioactivity Implication: At physiological pH (7.4), 2-fluorobenzoic acid is more extensively ionized than its isomers. While this improves solubility, it may decrease passive membrane permeability compared to the 4-F analog, as only the neutral species typically crosses lipid bilayers.
Part 2: Metabolic Stability & The "Fluorine Block"
The most common application of fluorinated benzoic acids is to extend the half-life (
The Problem: Rapid Oxidation
Benzoic acid derivatives are rapidly metabolized by Cytochrome P450 (CYP450) enzymes, primarily via para-hydroxylation .
-
Reaction:
-
Result: Rapid clearance and inactivation.
The Solution: C-F Bond Strength
Replacing the para-hydrogen with fluorine (4-Fluorobenzoic acid ) blocks this pathway.
-
Bond Energy: The C-F bond (~116 kcal/mol) is significantly stronger than the C-H bond (~99 kcal/mol), rendering the 4-position resistant to oxidative attack.
-
Metabolic Switching: Researchers must be cautious of "metabolic switching." Blocking the para position may force the enzyme to attack the meta position or shift the clearance pathway to Phase II conjugation (glycine conjugation to form hippurates).
Visualizing the Metabolic Decision Tree
Figure 1: The "Fluorine Block" strategy preventing para-hydroxylation to extend metabolic half-life.
Part 3: Experimental Protocols
To validate these properties in a drug discovery campaign, the following self-validating protocols are recommended.
Protocol A: Potentiometric
Determination
Objective: Determine the precise ionization constant to predict membrane permeability.
-
Preparation: Dissolve
M of the fluorinated benzoic acid in a degassed water/methanol (80:20) mixture. (Methanol ensures solubility of lipophilic derivatives). -
System Setup: Use a glass electrode calibrated with standard buffers (pH 4.01 and 7.00). Ensure temperature is thermostated to
. -
Titration: Titrate with
M KOH (standardized). Add titrant in increments of 0.05 mL. -
Data Validation (Self-Check):
-
Plot pH vs. Volume.[2]
-
Calculate
using the Bjerrum method or Gran plot. -
Acceptance Criteria: The titration curve must show a sharp inflection point. Repeat if standard deviation between three runs is
pH units.
-
Protocol B: Microsomal Stability Assay (Metabolic Resistance)
Objective: Quantify the stability advantage of 4-fluorobenzoic acid vs. benzoic acid.
-
Incubation System:
-
Test Compound:
(final concentration).[3] -
Enzyme Source: Pooled Human Liver Microsomes (HLM), 0.5 mg/mL protein.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
-
Workflow:
-
Pre-incubate compound and microsomes for 5 min at
. -
Initiate reaction by adding NADPH.[3]
-
Sample at
minutes. -
Quench: Add ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide) to stop the reaction.
-
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation:
-
Plot
vs. time. -
Slope
determines intrinsic clearance: .
-
-
Validation:
-
Positive Control: Verapamil (High clearance).
-
Negative Control: Warfarin (Low clearance).
-
Visualizing the Experimental Workflow
Figure 2: Step-by-step workflow for assessing metabolic stability of fluorinated derivatives.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11.
-
Di Magno, S. G., & Sun, H. (2006). The strength of the C–F bond depends on the chemical environment. Organic & Biomolecular Chemistry.
-
PubChem Database. (2024). Compound Summary: 2-Fluorobenzoic Acid (CID 9968) and 4-Fluorobenzoic Acid (CID 9973).
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.
Sources
Comparative IR Spectroscopy Guide: 5-(3,4-Dichlorophenyl)-2-fluorobenzoic Acid
Topic: IR Spectroscopy Peaks for 5-(3,4-Dichlorophenyl)-2-fluorobenzoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Application Context
This compound (CAS 926201-40-3) is a critical biaryl scaffold utilized in the synthesis of next-generation kinase inhibitors and PPAR agonists. Its structural integrity relies on the precise arrangement of a fluorinated benzoic acid core linked to a dichlorophenyl moiety.
This guide provides a technical comparison of the infrared (IR) spectral fingerprint of the target molecule against its primary synthetic precursors and structural analogs. For researchers, distinguishing this product from starting materials (e.g., 5-bromo-2-fluorobenzoic acid) is the primary "performance" metric of an analytical method. This document details how to utilize IR spectroscopy as a rapid, orthogonal validation tool alongside HPLC and NMR.
Spectral Fingerprint Analysis: Product vs. Alternatives
The following table contrasts the diagnostic IR peaks of the target molecule against its specific synthetic precursors. This comparison is vital for monitoring reaction completion (Suzuki-Miyaura coupling).
Table 1: Comparative IR Peak Assignments (Experimental & Predicted)
| Functional Group | Target: 5-(3,4-Dichlorophenyl)-2-F-benzoic acid | Alt 1: 5-Bromo-2-fluorobenzoic acid (Precursor A) | Alt 2: 3,4-Dichlorophenylboronic acid (Precursor B) | Differentiation Logic |
| O-H Stretch (Acid) | 2800–3100 cm⁻¹ (Broad, H-bonded) | 2800–3100 cm⁻¹ | ~3200–3400 cm⁻¹ (O-H of Boronic acid) | Boronic acid O-H is typically sharper/distinct from carboxylic dimer. |
| C=O[1][2] Stretch | 1685–1705 cm⁻¹ (Strong) | 1690–1710 cm⁻¹ | N/A (No Carbonyl) | Disappearance of Boronic peaks; Retention of C=O confirms acid integrity. |
| C-F Stretch (Aryl) | 1210–1240 cm⁻¹ | 1200–1230 cm⁻¹ | N/A | C-F remains constant; confirms Ring A integrity. |
| C-Cl Stretch (Aryl) | 1080–1100 cm⁻¹ (In-plane) | N/A | 1090–1110 cm⁻¹ | Presence of C-Cl bands in product confirms successful coupling of Ring B. |
| C-Br Stretch | Absent | ~500–600 cm⁻¹ (Weak/Med) | N/A | Critical: Disappearance of C-Br indicates consumption of Precursor A. |
| B-O Stretch | Absent | N/A | 1330–1350 cm⁻¹ (Strong) | Critical: Disappearance of B-O confirms consumption of Precursor B. |
| Ar-Ar (Biaryl) Stretch | ~1475–1485 cm⁻¹ | N/A | N/A | New band appearing due to conjugation between rings. |
Note on Data Source: Values for the target are derived from structure-activity relationship (SAR) correlations of 2-fluorobenzoic acid and 3,4-dichlorobiphenyl standards [1, 2, 3].
Technical Deep Dive: Mechanism of Spectral Shifts
The Fluorine Effect (Ring A)
The fluorine atom at the ortho position (C2) exerts a strong inductive effect (-I), withdrawing electron density from the carbonyl carbon.
-
Observation: This typically shifts the C=O stretching frequency to a higher wavenumber (blue shift) compared to non-fluorinated benzoic acid (~1685 cm⁻¹ → ~1700 cm⁻¹).
-
Validation: If the C=O peak appears <1680 cm⁻¹, suspect loss of the fluorine or formation of a salt (carboxylate).
The Dichlorophenyl Conjugation (Ring B)
The attachment of the 3,4-dichlorophenyl group at position 5 extends the conjugation of the aromatic system.
-
Observation: Extended conjugation generally lowers the energy of aromatic ring stretches (C=C) and increases the intensity of the peaks in the 1450–1600 cm⁻¹ region.
-
Validation: Look for the "Biaryl Doublet" often found near 1480 cm⁻¹, distinct from the isolated ring vibrations of the starting materials.
Experimental Protocol: Self-Validating Workflow
To ensure high-fidelity data, follow this "Self-Validating" protocol designed to eliminate common artifacts (e.g., moisture interference).
Method: Attenuated Total Reflectance (ATR) FT-IR[3]
-
Instrument: Bruker Tensor 27 or equivalent with Diamond ATR crystal.
-
Resolution: 4 cm⁻¹.
-
Scans: 32 (Sample) / 32 (Background).
Step-by-Step Protocol:
-
Background Check: Run an air background. Ensure CO₂ doublet (2350 cm⁻¹) is minimized.
-
Sample Prep: Dry the sample in a vacuum oven at 40°C for 2 hours to remove lattice water (which obscures the O-H/C=O region).
-
Deposition: Place ~2 mg of solid product onto the crystal. Apply high pressure using the anvil clamp to ensure intimate contact (critical for the hard crystalline lattice of biaryls).
-
Acquisition: Collect spectrum.
-
Validation Check:
-
Pass: Sharp C=O peak >1680 cm⁻¹, distinct aromatic overtones 1800-2000 cm⁻¹.
-
Fail: Broad/split C=O (indicates wet sample or salt formation); Presence of broad peak at 1340 cm⁻¹ (residual boronic acid).
-
Visualizations
Diagram 1: Synthesis Monitoring Logic (Suzuki Coupling)
This decision tree guides the researcher in interpreting the IR spectrum during the synthesis process.
Caption: Logic flow for using IR to detect unreacted precursors in the synthesis of the target biaryl acid.
Diagram 2: Spectral Assignment Map
A visual representation of the molecule mapping functional groups to their expected wavenumber regions.
Caption: Mapping of chemical structure moieties to their specific diagnostic IR absorption bands.
References
-
National Institute of Standards and Technology (NIST). 2-Fluorobenzoic acid Infrared Spectrum. NIST Standard Reference Database.[3] Available at: [Link]
-
PubChem. 3,4-Dichlorobenzoic acid Spectral Data. National Library of Medicine. Available at: [Link]
-
SpectraBase. ATR-IR Spectrum of 2-Fluorobenzoic acid. Wiley Science Solutions. Available at: [Link][4]
Sources
The Dichlorophenyl Benzoic Acid Scaffold: A Comparative Guide to Potency Across Therapeutic Targets
For researchers and drug development professionals, the dichlorophenyl benzoic acid scaffold represents a privileged structure, a foundational framework upon which a multitude of potent and selective therapeutic agents have been built. The strategic placement of chlorine atoms on one phenyl ring, coupled with the versatile chemistry of the benzoic acid moiety on the other, provides a powerful platform for tuning a molecule's physicochemical properties and biological activity. This guide offers a comparative analysis of the potency of various dichlorophenyl benzoic acid derivatives, delving into their structure-activity relationships (SAR) across diverse therapeutic areas and providing the experimental context necessary to understand and reproduce these findings.
Anti-Inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes
The most well-known application of the dichlorophenyl benzoic acid scaffold is in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism of action for these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. A key consideration in this area is the selective inhibition of COX-2, the inducible isoform associated with inflammation, over COX-1, the constitutive isoform involved in gastrointestinal protection.
Comparative Potency of Dichlorophenyl Benzoic Acid-Based NSAIDs
The potency of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2. A lower IC50 indicates greater potency, and a higher COX-1/COX-2 IC50 ratio signifies greater selectivity for COX-2.
| Compound | Target | IC50 (µM) | COX-1/COX-2 Selectivity Ratio | Reference |
| Diclofenac | COX-1 | 0.38 | 29 | [1] |
| COX-2 | 0.013 | [1] | ||
| Lumiracoxib | COX-1 | 67 | 515 | [2] |
| COX-2 | 0.13 | [2] | ||
| Compound 6b | COX-1 | 13.16 | 329 | [3] |
| COX-2 | 0.04 | [3] | ||
| Compound 6j | COX-1 | 12.48 | 312 | [3] |
| COX-2 | 0.04 | [3] |
*Compounds 6b and 6j are 1,2,3-triazole and benzenesulfonamide derivatives of NSAIDs.
Structure-Activity Relationship Insights:
The dramatic increase in COX-2 selectivity from diclofenac to lumiracoxib highlights a key SAR principle. While both share the dichlorophenyl acetic acid core (a close relative of benzoic acid), lumiracoxib's structure allows it to bind to the COX-2 active site in a manner distinct from traditional NSAIDs. The carboxylate group of lumiracoxib forms hydrogen bonds with Tyr385 and Ser530 in the COX-2 active site, a different interaction compared to many non-selective COX inhibitors.[2] This exemplifies how subtle structural modifications can profoundly impact selectivity and, consequently, the therapeutic profile. The high selectivity of compounds 6b and 6j demonstrates the power of tethering additional pharmacophores, like the 1,2,3-triazole and benzenesulfonamide moieties, to the core NSAID structure to enhance COX-2 inhibition.[3]
Experimental Protocol: Human Whole Blood Assay for COX-1/COX-2 Inhibition
This ex vivo assay is considered highly predictive of in vivo NSAID activity.[4] The rationale behind this choice is its use of a physiologically relevant environment where the enzymes are present in their natural cellular context.
Workflow:
Caption: Workflow for the Human Whole Blood Assay.
Causality Behind Experimental Choices:
-
Whole Blood vs. Purified Enzymes: Using whole blood provides a more physiologically relevant matrix, accounting for factors like plasma protein binding that can influence a drug's effective concentration.
-
COX-1 Induction: Allowing blood to clot triggers platelet aggregation, a process predominantly driven by COX-1-mediated TXB2 synthesis. This provides a specific measure of COX-1 activity.
-
COX-2 Induction: Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent inducer of COX-2 in monocytes, mimicking an inflammatory response. This allows for the specific measurement of COX-2 activity.
-
Endpoint Measurement: Measuring the specific products of each enzyme (TXB2 for COX-1 and PGE2 for COX-2) ensures the accurate assessment of their respective inhibition.
Anticancer Activity: A Multifaceted Approach
Dichlorophenyl benzoic acid derivatives have emerged as promising anticancer agents, often acting through the inhibition of key signaling pathways involved in cell proliferation and survival.[5]
Comparative Potency of Dichlorophenyl Benzoic Acid Derivatives in Oncology
The potency of these compounds is typically assessed by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound | Cell Line | Activity Metric | Value | Reference |
| 2-(3,4-Dichlorophenyl)-4H-benzo[d][2][5]oxazin-4-one | MCF-7 (Breast) | IC50 | 68.59 µg/mL | [4][6] |
| N-(2,5-dichlorophenyl)-2-(4-isobutylphenyl) propionamide (4e) | MCF-7 (Breast) | IC50 | 0.01 µM | [7] |
| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 14) | MCF-7 (Breast) | IC50 | 15.6 µM | [8] |
Structure-Activity Relationship Insights:
The data suggests that the nature of the linkage and the substituents on the benzoic acid portion of the scaffold are critical for anticancer activity. The high potency of the N-(2,5-dichlorophenyl)propionamide derivative (a modification of the benzoic acid structure) indicates that an amide linkage and specific chlorine positioning can significantly enhance cytotoxicity.[7] The triazole-containing benzoic acid hybrid also demonstrates that incorporating heterocyclic moieties can lead to potent anticancer effects.[8] The position of the chlorine atoms on the phenyl ring is also crucial, as it influences the molecule's ability to fit into the binding pockets of target proteins.[5]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Workflow:
Caption: Workflow for the MTT Assay.
Causality Behind Experimental Choices:
-
MTT Reagent: The choice of MTT is based on its conversion by mitochondrial dehydrogenases in living cells to a purple formazan product. This conversion is directly proportional to the number of viable cells.
-
Incubation Time: The incubation period after compound treatment is crucial to allow the compound to exert its cytotoxic or cytostatic effects.
-
Solubilization Step: The formazan crystals are insoluble in aqueous media, necessitating the addition of a solvent like DMSO to dissolve them before absorbance can be measured accurately.
-
Absorbance Measurement: The amount of formazan produced, and thus the absorbance, is directly correlated with the number of metabolically active (living) cells.
Antimicrobial Activity: Combating Pathogenic Microbes
The dichlorophenyl benzoic acid scaffold has also been explored for its antimicrobial properties, with derivatives showing activity against a range of pathogenic bacteria.
Comparative Potency of Dichlorophenyl Benzoic Acid Derivatives as Antimicrobial Agents
The potency of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2,4-dichloro-5-sulfamoyl benzoic acid | Staphylococcus aureus (ATCC 25923) | 0.8 ± 0.14 | [9] |
| 3,4-Dichloro derivative (19) | Staphylococcus aureus | 0.5 | [10] |
| 3,5-Dichloro derivative (20) | Enterococcus spp. | 4 | [10] |
| N-(2,5-dichlorophenyl)benzenesulfonamide | General Gram-positive and Gram-negative bacteria | Broad-spectrum | [11] |
Structure-Activity Relationship Insights:
The position of the chlorine atoms and the nature of other substituents on the benzoic acid ring significantly influence the antimicrobial spectrum and potency. For instance, the 3,4-dichloro substitution pattern appears to be highly effective against Staphylococcus aureus.[10] The addition of a sulfamoyl group, as seen in 2,4-dichloro-5-sulfamoyl benzoic acid, also confers potent anti-staphylococcal activity.[9] The broad-spectrum activity of N-(2,5-dichlorophenyl)benzenesulfonamide suggests that the sulfonamide linkage can be a valuable modification for developing wide-ranging antimicrobial agents.[11]
Experimental Protocol: Broth Microdilution Method for MIC Determination
This is a standard and quantitative method for determining the MIC of an antimicrobial agent against a specific microorganism.
Workflow:
Caption: Workflow for the Broth Microdilution Assay.
Causality Behind Experimental Choices:
-
Serial Dilution: This allows for the testing of a wide range of concentrations to pinpoint the exact MIC value.
-
Standardized Inoculum: Using a standardized number of bacteria is critical for the reproducibility and comparability of results.
-
Growth Medium: The choice of broth provides the necessary nutrients for the microorganism to grow, allowing for a clear visual determination of inhibition.
-
Visual Inspection: Turbidity is a simple and reliable indicator of microbial growth.
Cholinesterase Inhibition: A Target for Neurodegenerative Diseases
Derivatives of dichlorophenyl benzoic acid have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine.[2] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.
Comparative Potency of Dichlorophenyl Benzoic Acid Derivatives as Cholinesterase Inhibitors
The potency is measured by the IC50 value against AChE and BuChE.
| Compound | Target | IC50 (nM) | Reference |
| Compound 3e * | AChE | 131 | [12] |
| BuChE | 116 | [12] | |
| 4-Thiazolidinone derivative (46) | Anopheles gambiae AChE1 | 2300 | [2] |
| 3-Chloro-benzoic acid | AChE | - | [12] |
*Compound 3e is a hybrid of cyclopentaquinoline and 3,5-dichlorobenzoic acid.
Structure-Activity Relationship Insights:
The length of the linker between the dichlorobenzoic acid moiety and another pharmacophore, such as cyclopentaquinoline in compound 3e, is crucial for potent cholinesterase inhibition, with a six-carbon linker being optimal in this case.[12] The substitution pattern on the dichlorophenyl ring also plays a significant role, with ortho, para dichlorophenyl rings showing good activity in some 4-thiazolidinone derivatives.[2]
Experimental Protocol: Ellman's Method for Cholinesterase Activity
Ellman's method is a classic and reliable colorimetric assay for measuring cholinesterase activity.
Workflow:
Caption: Workflow for Ellman's Method.
Causality Behind Experimental Choices:
-
Acetylthiocholine as Substrate: This synthetic substrate is analogous to acetylcholine and is readily hydrolyzed by cholinesterases.
-
DTNB (Ellman's Reagent): This chromogenic reagent reacts specifically with the sulfhydryl group of the thiocholine product, leading to a quantifiable color change.
-
Kinetic Measurement: Measuring the rate of the reaction provides a more accurate assessment of enzyme activity and inhibition compared to a single endpoint measurement.
Conclusion
The dichlorophenyl benzoic acid scaffold is a testament to the power of structure-based drug design. Its versatility allows for the development of potent and selective inhibitors across a wide range of therapeutic targets. By understanding the intricate structure-activity relationships and employing robust experimental methodologies, researchers can continue to leverage this privileged scaffold to create novel and effective medicines for a multitude of diseases. This guide serves as a foundational resource, providing a comparative framework and the necessary experimental context to inspire and inform future drug discovery endeavors.
References
-
Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. PMC. [Link]
-
Structure−Activity Relationships Reveal Beneficial Selectivity Profiles of Inhibitors Targeting Acetylcholinesterase of Disease- Transmitting Mosquitoes. Diva-Portal.org. [Link]
-
New cyclopentaquinoline and 3,5-dichlorobenzoic acid hybrids with neuroprotection against oxidative stress for the treatment of Alzheimer's disease. PMC. [Link]
-
Dexibuprofen amide derivatives as potential anticancer agents: synthesis, in silico docking, bioevaluation, and molecular dynamic simulation. PMC. [Link]
-
Antibiotic potency of 2,4-dichloro-5-sulfamoyl benzoic acid extracted from marine bacterium Streptomyces Sp. VITBRK3 against met. [Link]
-
Natural Inhibitors of Cholinesterases: Chemistry, Structure–Activity and Methods of Their Analysis. MDPI. [Link]
-
In-silico, synthesis, structure elucidation and anticancer activity study of 2-(3,4-dichlorophenyl)-4H-benzo[d][2][5]oxazin-4-one. Ubaya Repository. [Link]
-
SAR illustration of withdrawn drugs: kinase inhibitors (A) and cytotoxic/alkylating agents (B). ResearchGate. [Link]
-
Hands-On Approach to Structure Activity Relationships: The Synthesis, Testing, and Hansch Analysis of a Series of Acetylcholineesterase Inhibitors. Pendidikan Kimia. [Link]
-
Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. [Link]
-
In-silico, synthesis, structure elucidation and anticancer activity study of 2-(3,4-dichlorophenyl)-4H-benzo. [Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]
-
SAR of Benzoic Acid Derivatives - Local Anaesthetics. Pharmacy 180. [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]
-
Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses. [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]
-
Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. MDPI. [Link]
-
Dichloroacetyl Amides of 3,5-Bis(benzylidene)-4-piperidones Displaying Greater Toxicity to Neoplasms than to Non-Malignant Cells. PMC. [Link]
-
Evaluation of the antimicrobial effects of sodium benzoate and dichlorobenzyl alcohol against dental plaque microorganisms. [Link]
-
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. [Link]
-
Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering. Semantic Scholar. [Link]
Sources
- 1. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo [1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]
- 5. Membrane-Targeting DCAP Analogues with Broad-Spectrum Antibiotic Activity against Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iomcworld.com [iomcworld.com]
- 7. Dexibuprofen amide derivatives as potential anticancer agents: synthesis, in silico docking, bioevaluation, and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. New cyclopentaquinoline and 3,5-dichlorobenzoic acid hybrids with neuroprotection against oxidative stress for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
